molecular formula C6H7BN2O3 B1442201 (6-Carbamoylpyridin-3-yl)boronic acid CAS No. 1164100-82-6

(6-Carbamoylpyridin-3-yl)boronic acid

Cat. No.: B1442201
CAS No.: 1164100-82-6
M. Wt: 165.94 g/mol
InChI Key: YDBJQMVPJJTDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Carbamoylpyridin-3-yl)boronic acid (CID 57747404) is a pyridine-based boronic acid derivative with the molecular formula C6H7BN2O3 . As a functionalized boronic acid, it is primarily valued in scientific research as a key building block in organic synthesis and drug discovery. Its main application lies in its role as a reagent in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this widely used catalytic cycle, the boronic acid functional group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl halides . This mechanism allows researchers to efficiently create complex biaryl and heterobiaryl structures. The presence of the carbamoyl group at the 6-position of the pyridine ring adds hydrogen-bonding capability and can significantly influence the compound's electronic properties, polarity, and intermolecular interactions, thereby fine-tuning the characteristics of the resulting molecular architectures . This makes this compound a particularly useful intermediate in medicinal chemistry for the synthesis of potential pharmacologically active molecules, as well as in materials science for the development of novel organic materials . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-carbamoylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O3/c8-6(10)5-2-1-4(3-9-5)7(11)12/h1-3,11-12H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBJQMVPJJTDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727810
Record name (6-Carbamoylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164100-82-6
Record name (6-Carbamoylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(6-Carbamoylpyridin-3-yl)boronic acid: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1164100-82-6 Molecular Formula: C₆H₇BN₂O₃ Molecular Weight: 165.94 g/mol [1][2]

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development scientists on (6-Carbamoylpyridin-3-yl)boronic acid. It details the compound's strategic importance, synthesis, physicochemical properties, and critical applications, with a focus on its role as a key building block in modern medicinal chemistry.

Strategic Importance and Overview

This compound is a bifunctional heterocyclic building block of significant interest in drug discovery. Its structure incorporates a pyridine ring, a common scaffold in pharmaceuticals, substituted with two key functional groups: a boronic acid and a carbamoyl (carboxamide) group.

  • The Boronic Acid Moiety: This group is prized for its versatility, most notably as a nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[3] Boronic acids are generally stable, have low toxicity, and their reactions tolerate a wide range of functional groups. In biological contexts, the trigonal planar boronic acid can form a reversible tetrahedral boronate complex with diols, a property exploited in sensor design and as a mechanism for enzyme inhibition.[4][5]

  • The Carbamoyl-Pyridine Core: The pyridine ring is a privileged structure in medicinal chemistry, offering favorable pharmacokinetic properties and serving as a versatile scaffold for molecular interactions. The carbamoyl group is a key hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets.

This unique combination makes this compound a valuable reagent for synthesizing complex molecules, particularly in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the compound's properties is essential for its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 1164100-82-6[1][2]
Molecular Formula C₆H₇BN₂O₃[1][2]
Molecular Weight 165.94 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 6-(Aminocarbonyl)pyridine-3-boronic acid, B-[6-(aminocarbonyl)-3-pyridinyl]-boronic acid[1]
Appearance Typically a white to off-white solidCommercial Supplier Data
Storage Store at 2-8°C under an inert atmosphere[2]

Spectroscopic Characterization: While a specific peer-reviewed spectrum for this exact compound is not readily available, characterization would rely on standard spectroscopic methods. Based on analogous structures, the following spectral features are expected:[5]

  • ¹H NMR: Aromatic protons on the pyridine ring would appear in the δ 7.5-9.0 ppm range. The protons of the carbamoyl group (-CONH₂) would appear as two broad singlets. The protons of the boronic acid (-B(OH)₂) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: Aromatic carbons would be observed in the δ 120-160 ppm region. The carbonyl carbon of the carbamoyl group would be expected at a downfield shift, typically >165 ppm.

  • ¹¹B NMR: A single, broad signal is expected in the range of δ 28-31 ppm, characteristic of a trigonal arylboronic acid.[5]

  • FT-IR (cm⁻¹): Key stretches would include O-H (broad, ~3300 cm⁻¹ for the boronic acid), N-H (two bands, ~3400 and ~3200 cm⁻¹ for the primary amide), C=O (~1680 cm⁻¹ for the amide I band), and B-O (~1350 cm⁻¹).

Synthesis of this compound

The synthesis of pyridinylboronic acids typically involves metal-halogen exchange followed by borylation with a trialkyl borate.[6] While a specific published procedure for the title compound is proprietary, a reliable synthesis can be adapted from a peer-reviewed protocol for the closely related analog, (6-propylcarbamoyl)pyridine-3-boronic acid.[5] This method starts from 5-boronopicolinic acid, which is commercially available.

Representative Experimental Protocol: Amide Coupling

This protocol describes the coupling of a carboxylic acid with an amine, a foundational step that can be adapted for the synthesis of the target compound by using ammonia instead of propylamine.

Materials:

  • 5-Boronopicolinic acid

  • Ammonia (solution in a suitable solvent, e.g., 7N in MeOH)

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 0.1 M

  • Acetone

Procedure:

  • To a solution of 5-boronopicolinic acid (1.0 equiv) in anhydrous DMF, add a solution of ammonia (1.05-1.2 equiv).

  • Stir the mixture at room temperature, then add DMT-MM (1.3-1.5 equiv) portion-wise. DMT-MM is a highly effective coupling reagent for forming amides from carboxylic acids and amines in polar solvents. Its mechanism involves the formation of an active ester, which is then displaced by the amine.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DMF solvent under reduced pressure (rotary evaporation).

  • Dissolve the crude residue in 0.1 M HCl. This step protonates the product and helps in the removal of basic impurities.

  • Evaporate the aqueous HCl solution to dryness.

  • Add acetone to the resulting solid. The desired product, this compound, is expected to be poorly soluble in acetone and will precipitate.

  • Stir the suspension, then collect the white precipitate by filtration. Wash the solid with cold acetone and dry under vacuum.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_workup Workup & Purification Reactant1 5-Boronopicolinic Acid Reaction Amide Coupling Reactant1->Reaction Reactant2 Ammonia Reactant2->Reaction Reagent1 DMT-MM (Coupling Agent) Reagent1->Reaction Solvent DMF (Solvent) Solvent->Reaction Workup1 1. Solvent Removal 2. 0.1M HCl wash 3. Evaporation Workup2 Acetone Precipitation Workup1->Workup2 Product (6-Carbamoylpyridin-3-yl) boronic acid Workup2->Product Reaction->Workup1

Caption: Synthesis workflow for this compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl (pseudo)halide.

Mechanistic Rationale

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The presence of nitrogen atoms in the pyridine ring can sometimes complicate the reaction by coordinating to the palladium catalyst, potentially leading to catalyst inhibition. This is known as the "2-pyridyl problem" for adjacent boronic acids.[7] For a 3-pyridyl boronic acid like the title compound, this effect is less pronounced, but careful selection of the catalyst, ligand, and base is still crucial for achieving high yields.[7][8]

G Pd(0)L2 Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide (Electrophile) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 (6-Carbamoylpyridin-3-yl) boronic acid Ar'-B(OH)3- Boronate 'ate' Complex Ar'-B(OH)2->Ar'-B(OH)3- Base Base (e.g., K2CO3) Base->Ar'-B(OH)3- Ar'-B(OH)3-->Ar-Pd(II)-Ar'(L2)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol: Coupling with a Heteroaryl Bromide

This protocol provides a robust starting point for coupling this compound with a generic heteroaryl bromide, such as 5-bromopyrimidine. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl bromide (e.g., 5-bromopyrimidine) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or DMF), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture with vigorous stirring. Typical conditions are 80-110°C for 4-18 hours. For microwave-assisted reactions, temperatures of 100-150°C for 10-30 minutes are common.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Application in Drug Discovery: Targeting the Plasmodium falciparum Proteasome

A compelling application of this compound is in the synthesis of novel antimalarial agents. The proteasome of Plasmodium falciparum (Pf), the parasite responsible for the most severe form of malaria, has been validated as a promising drug target.[9]

Peptidic boronic acids are potent inhibitors of proteasome activity. The boron atom covalently binds to the active site threonine residue of the proteasome's β5 subunit, inhibiting its chymotrypsin-like activity and leading to parasite death.[9]

This compound is used as a "capping" group in the synthesis of these peptidic inhibitors. It is coupled to the N-terminus of a di- or tri-peptide backbone that is designed to fit the substrate-binding pockets of the Pf proteasome. The carbamoyl-pyridine moiety serves to optimize physicochemical properties (like solubility and oral bioavailability) and can form crucial interactions within the enzyme's active site, enhancing both potency and selectivity over the human proteasome.[10]

G cluster_building_blocks Key Building Blocks cluster_synthesis Synthesis cluster_inhibitor Final Compound & Target BoronicAcid (6-Carbamoylpyridin-3-yl) boronic acid Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling ArylHalide Peptide-Aryl Halide Intermediate ArylHalide->Coupling Inhibitor Peptidic Boronate Inhibitor Coupling->Inhibitor Target Plasmodium falciparum Proteasome Inhibitor->Target Inhibition

Caption: Role in the synthesis of P. falciparum proteasome inhibitors.

Safety and Handling

As a boronic acid derivative, this compound requires careful handling in a laboratory setting.

  • General Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin and serious eye irritation. Avoid contact with skin and eyes.

  • First Aid:

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

    • Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., argon) to prevent degradation, particularly protodeboronation.[2]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the desirable features of the carbamoyl-pyridine scaffold, makes it a high-value intermediate for the synthesis of complex, biologically active molecules. Its demonstrated utility in the development of next-generation antimalarial drugs highlights its potential to contribute to solving critical global health challenges. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

(6-Carbamoylpyridin-3-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-Carbamoylpyridin-3-yl)boronic acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic and medicinal chemistry, organoboron compounds, particularly boronic acids, have emerged as indispensable tools. Their unique combination of stability, versatile reactivity, and relatively low toxicity has established them as critical building blocks in the synthesis of complex molecules.[1] Boronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions and have found significant application in the development of novel therapeutics, including FDA-approved drugs.[1][2][3]

Among the vast array of available boronic acids, heterocyclic derivatives are of paramount importance for introducing specific pharmacophoric features into drug candidates. This compound (CAS: 1164100-82-6) represents a key reagent in this class. It features a pyridine ring substituted with both a reactive boronic acid moiety and a hydrogen-bond-donating carbamoyl (carboxamide) group. This unique trifunctional architecture makes it a highly valuable building block for constructing biaryl and heteroaryl structures prevalent in pharmaceutical agents.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the chemical properties, a plausible synthetic pathway, core applications, and essential handling protocols for this compound, grounded in established scientific principles and field-proven insights.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis. These properties govern its solubility, reactivity, and stability, dictating the optimal conditions for its use.

Chemical Identity and Structure

The molecule consists of a pyridine ring functionalized at the 3-position with a boronic acid group [-B(OH)₂] and at the 6-position with a primary amide group [-C(O)NH₂].

Caption: Chemical Structure of this compound.

Identifier and Physicochemical Data Summary

The key identifying and computed physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers

Identifier Value Reference
IUPAC Name This compound [4]
CAS Number 1164100-82-6 [4][5][6]
Molecular Formula C₆H₇BN₂O₃ [4][5][6]
Molecular Weight 165.94 g/mol [4][5][6]
SMILES B(C1=CN=C(C=C1)C(=O)N)(O)O [4][6]

| InChIKey | YDBJQMVPJJTDLN-UHFFFAOYSA-N |[4] |

Table 2: Physicochemical Properties

Property Value Reference
Boiling Point 460.9 ± 55.0 °C (Predicted) [5]
Density 1.41 ± 0.1 g/cm³ (Predicted) [5]
pKa 6.17 ± 0.10 (Predicted) [5]
logP -2.1397 [6]
Solubility Sparingly soluble in DMSO [5]
TPSA 96.44 Ų [6]
H-Bond Donors 3 [6]
H-Bond Acceptors 4 [6]

| Rotatable Bonds | 2 |[6] |

Section 2: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatization strategies. A plausible and efficient synthetic route can be adapted from established methodologies for similar heterocyclic boronic acids.

Proposed Synthetic Pathway

A common strategy for synthesizing arylboronic acids is the Miyaura borylation of an aryl halide. An alternative, particularly for amide-containing structures, involves the amidation of a precursor carboxylic acid. A robust method could start from 5-boronopicolinic acid, which is commercially available.

synthesis start 5-Boronopicolinic Acid reaction Amide Coupling Reaction start->reaction amine Ammonia Source (e.g., NH₄Cl) amine->reaction coupling Amide Coupling Agent (e.g., DMT-MM, HATU) coupling->reaction base Organic Base (e.g., DIPEA) base->reaction solvent Aprotic Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Purification reaction->workup 1. Stir at RT 2. Solvent Removal product This compound workup->product Crystallization or Chromatography

Caption: Proposed workflow for the synthesis of the title compound.

Causality Behind Experimental Choices:

  • Starting Material: 5-Boronopicolinic acid is selected because the boronic acid moiety is already in place, avoiding harsh borylation conditions that could be incompatible with the amide group.

  • Coupling Agent: Amide coupling agents like DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) are highly efficient for forming amide bonds from carboxylic acids and amines under mild conditions, which is crucial for preserving the sensitive boronic acid group.[7]

  • Solvent and Base: A polar aprotic solvent like DMF (Dimethylformamide) is used to dissolve the polar starting materials. An organic base is required to neutralize the ammonium salt and facilitate the coupling reaction.

Standard Characterization Techniques

To confirm the identity and purity of synthesized this compound, a standard suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. The aromatic protons on the pyridine ring and the -NH₂ protons of the amide would show characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: Shows the chemical shifts for each unique carbon atom in the molecule, confirming the carbon skeleton.

    • ¹¹B NMR: This is a crucial technique for boron-containing compounds. A single broad peak is expected, with a chemical shift characteristic of a trigonal planar boronic acid.[7] The position of this peak can shift upon complexation, for example, with diols.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₆H₇BN₂O₃).

  • Infrared (IR) Spectroscopy: Can identify key functional groups, such as the B-O-H and N-H stretches of the boronic acid and amide groups, respectively, and the C=O stretch of the amide.

Section 3: Chemical Reactivity and Key Applications

The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds between an organoboron compound and an organohalide (or triflate).[8][9] It is widely used in academia and industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[9]

In this context, this compound serves as the organoboron nucleophile, enabling the introduction of the 6-carbamoylpyridin-3-yl moiety onto various aromatic or vinylic scaffolds.

Mechanistic Overview: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl/vinyl halide (Ar-X) bond, forming a palladium(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 6-carbamoylpyridinyl group) to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (the biaryl product) and regenerating the palladium(0) catalyst.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 L₂Pd(II)(Ar)(X) pd0->pd_complex1 pos1 Oxidative Addition oxidative_add Oxidative Addition pd_complex2 L₂Pd(II)(Ar)(Ar') pd_complex1->pd_complex2 pos2 Transmetalation transmetal Transmetalation pd_complex2->pd0 product Ar-Ar' (Coupled Product) pd_complex2->product pos3 Reductive Elimination reductive_elim Reductive Elimination aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ + Base boronic_acid->pd_complex1

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a self-validating, robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for challenging substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (Ar-Br) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O mixture, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.). Then, add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel or by recrystallization.

Trustworthiness through Self-Validation: The progress of the reaction (disappearance of the starting aryl bromide) and the formation of the desired product can be tracked by a secondary method like LC-MS. The final purified product's identity should be confirmed by NMR and MS, validating the success of the protocol.

Importance in Drug Discovery

The 6-carbamoylpyridine motif is a valuable pharmacophore. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carbamoyl group provides both hydrogen bond donor (-NH₂) and acceptor (C=O) sites. This allows for multipoint interactions with biological targets like protein active sites. The ability of this compound to readily participate in Suzuki couplings allows medicinal chemists to efficiently synthesize libraries of novel compounds containing this privileged scaffold for screening against various diseases.[2][3]

Section 4: Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the chemical integrity and reactivity of boronic acids.

Stability and Storage

Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) and can undergo protodeboronation (cleavage of the C-B bond) under certain conditions.[10]

Table 3: Recommended Storage and Handling

Condition Recommendation Rationale
Temperature 2-8 °C or freezer Slows decomposition pathways.[5][11]
Atmosphere Under inert gas (Argon or Nitrogen) Minimizes contact with atmospheric moisture.[5]
Container Tightly sealed container Prevents moisture ingress.
Handling Work under a fume hood Avoids inhalation of fine powder.

| Stability Note | Moisture sensitive | Water can promote decomposition. |

Safety Precautions

While specific toxicological data for this compound is limited, general safety precautions for boronic acids should be followed. They are generally considered to be skin and eye irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid breathing dust. Handle in a well-ventilated area or fume hood.[12]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[12]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[12]

Conclusion

This compound is a potent and versatile synthetic building block. Its value is anchored in its ability to serve as a nucleophilic partner in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the straightforward synthesis of complex molecules bearing the pharmaceutically relevant 6-carbamoylpyridine moiety. A comprehensive understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in research and development. As the demand for novel, structurally diverse small molecules continues to grow in drug discovery, reagents like this compound will remain at the forefront of chemical synthesis.

References

An In-Depth Technical Guide to (6-Carbamoylpyridin-3-yl)boronic acid: A Cornerstone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of (6-Carbamoylpyridin-3-yl)boronic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond basic data to explore the molecule's structural nuances, reactivity, and strategic applications, offering field-proven insights into its use in contemporary pharmaceutical research.

Core Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule integrating a pyridine ring, a boronic acid moiety, and a primary amide (carboxamide). This specific arrangement of functional groups imparts a unique electronic and steric profile, making it an invaluable reagent in organic synthesis, particularly for creating complex molecular architectures.

Structural Identification and Key Properties

The fundamental characteristics of this molecule are summarized below. It is identified by the CAS Number 1164100-82-6.[1][2][3]

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 1164100-82-6[1][2][3]
Molecular Formula C₆H₇BN₂O₃[1][2]
Molecular Weight 165.94 g/mol [1][2][3]
SMILES B(C1=CN=C(C=C1)C(=O)N)(O)O[1][3]

Table 1: Core Identifiers for this compound.

Analysis of Physicochemical Parameters

The molecule's utility in drug discovery is heavily influenced by its physicochemical properties. While experimental data is sparse, computational predictions provide valuable guidance for reaction design and workflow development.

PropertyPredicted ValueSignificance in Application
pKa 6.17 ± 0.10
Topological Polar Surface Area (TPSA) 96.44 Ų[1][3]
logP -2.1397[1][3]
Hydrogen Bond Donors 3[1][3]
Hydrogen Bond Acceptors 4[1][3]
Rotatable Bonds 2[1][3]

Table 2: Predicted Physicochemical Properties and Their Relevance. [1][3]

The pKa is of particular importance. Boronic acids are Lewis acids, and their acidity is crucial for the transmetalation step in Suzuki-Miyaura coupling.[4] The predicted pKa of ~6.17 suggests that this compound is more acidic than typical arylboronic acids (pKa ~9). This is attributed to the electron-withdrawing nature of the pyridine ring and the carbamoyl group, which stabilizes the corresponding boronate anion. This enhanced acidity can influence the choice of base and reaction kinetics in cross-coupling reactions.

The high TPSA and negative logP indicate significant polarity and hydrophilicity, impacting its solubility. The molecule is sparingly soluble in dimethyl sulfoxide (DMSO) and generally requires polar solvents for reactions.

Synthesis and Handling

The synthesis of pyridinylboronic acids is a well-established field, with several reliable methods available. The most common and industrially scalable approach for this compound involves a palladium-catalyzed Miyaura borylation.

Recommended Synthetic Protocol: Miyaura Borylation

This method is preferred for its high functional group tolerance and generally good yields. It starts from the readily available 5-bromo-2-pyridinecarboxamide.

Figure 1: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-pyridinecarboxamide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv), and a base such as potassium acetate (KOAc, 3.0 equiv).

  • Solvent and Catalyst Addition: Add a dry, degassed aprotic solvent like 1,4-dioxane or DMF. Add a palladium catalyst, for which [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a common and effective choice (1-5 mol%).

  • Reaction Execution: Heat the mixture, typically to 80-100 °C, and monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed. The causality here is that heat is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The inert atmosphere is critical to prevent the degradation of the Pd(0) active catalyst.

  • Workup and Intermediate Isolation: After cooling, the reaction mixture is typically filtered through celite to remove palladium residues, and the solvent is removed under reduced pressure. The resulting crude pinacol ester intermediate can often be used directly or purified by column chromatography.

  • Hydrolysis to Boronic Acid: The pinacol ester is hydrolyzed to the free boronic acid. This is typically achieved by stirring the ester with an aqueous acid (e.g., 2N HCl) followed by careful neutralization (e.g., with NaOH) to a pH of ~7, which often precipitates the product.[5] Alternatively, transesterification with another boronic acid under aqueous conditions can be used.

Stability and Storage

Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. While this process is often reversible, it can complicate stoichiometry. This compound is also sensitive to oxidative degradation, particularly cleavage of the C-B bond.[2]

  • Storage: For long-term stability, the compound should be stored as a solid under an inert gas (argon or nitrogen) at low temperatures (2-8 °C).

  • Handling: Avoid prolonged exposure to air and moisture. Use in well-ventilated areas. Due to its role in active pharmaceutical ingredient (API) synthesis, appropriate personal protective equipment should always be used.

Core Reactivity and Application in Drug Discovery

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][6][7] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in the pharmaceutical industry.

G cluster_partners Coupling Partners cluster_catalyst Catalytic System cluster_cycle Catalytic Cycle BoronicAcid This compound Base Base (e.g., K₂CO₃, Cs₂CO₃) ArylHalide Aryl/Heteroaryl Halide (R-X, X=Br, I, Cl, OTf) Catalyst Pd(0) Catalyst + Ligand Pd0 Pd(0)L₂ Catalyst->Pd0 Pre-catalyst forms Pd(0) Transmetal Transmetalation (R-Pd(II)-Ar)L₂ Base->Transmetal Activates Boronic Acid OxAdd Oxidative Addition (R-Pd(II)-X)L₂ Pd0->OxAdd R-X OxAdd->Transmetal [ArB(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R-Ar (Product)

Figure 2: The Suzuki-Miyaura catalytic cycle utilizing the subject boronic acid.

The pyridine nitrogen and the adjacent carbamoyl group in this compound play a crucial role. They can act as directing groups or potential ligands for the palladium catalyst, influencing the reaction's regioselectivity and efficiency. However, the nitrogen can also potentially poison the catalyst, sometimes necessitating the use of more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to ensure efficient turnover.

Application Profile: Synthesis of PARP Inhibitors

A key application area for this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA double-strand break repair defects (like those with BRCA1/2 mutations) leads to a synthetic lethal phenotype, making PARP inhibitors a cornerstone of targeted cancer therapy.[8]

Many PARP inhibitors feature a core structure where a substituted aromatic or heteroaromatic ring is linked to a phthalazinone or similar pharmacophore. This compound is an ideal precursor for introducing a functionalized pyridine moiety, which can form critical hydrogen bonds within the NAD⁺ binding pocket of the PARP enzyme. The carbamoyl group is particularly effective at mimicking the nicotinamide portion of the natural substrate.

While specific examples in late-stage clinical trials directly using this fragment are proprietary, its structural motif is present in numerous patented chemical series for PARP inhibitors. The general synthetic strategy involves a Suzuki coupling between this compound and a halogenated core structure of the inhibitor.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique combination of a boronic acid for robust C-C bond formation and a functionalized pyridine ring for pharmacophoric interactions makes it highly valuable. The insights into its synthesis, stability, and reactivity provided in this guide are intended to empower researchers to employ this building block with greater efficiency and understanding. As the demand for highly specific and potent targeted therapies continues to grow, particularly in oncology, the importance of well-designed, functionalized heteroaromatic building blocks like this compound will only increase.

References

An In-Depth Technical Guide to the Synthesis of (6-Carbamoylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-Carbamoylpyridin-3-yl)boronic acid, also known as 5-boronopicolinamide, is a pivotal building block in contemporary medicinal chemistry. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl and heteroaryl structures that are often the cornerstone of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthetic strategies for preparing this versatile reagent, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed, field-tested experimental protocols, and discuss the critical aspects of purification and characterization.

Introduction: The Significance of this compound in Drug Discovery

Pyridinylboronic acids are a class of organoboron compounds that have gained significant traction in pharmaceutical research and development.[2] The presence of the boronic acid moiety allows for facile carbon-carbon bond formation with a wide array of aryl and heteroaryl halides, offering a powerful tool for molecular diversification.[3] Specifically, the this compound scaffold is of particular interest due to the presence of the carbamoyl (amide) group, which can engage in crucial hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and selectivity. The pyridine ring itself is a common motif in many approved drugs, valued for its ability to improve pharmacokinetic properties.

This guide will focus on two robust and widely applicable synthetic strategies for the preparation of this compound:

  • Strategy 1: Palladium-Catalyzed Miyaura Borylation of a halogenated picolinamide precursor. This is often the preferred method due to its high functional group tolerance and milder reaction conditions.

  • Strategy 2: Halogen-Metal Exchange followed by Borylation. This classic approach remains a reliable and cost-effective method, particularly for larger-scale syntheses.[2]

Chemical Identity and Properties

Before delving into the synthesis, it is essential to understand the fundamental properties of the target molecule.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonyms 5-Boronopicolinamide, 6-(Aminocarbonyl)pyridine-3-boronic acidPubChem[4]
CAS Number 1164100-82-6ChemScene[5]
Molecular Formula C₆H₇BN₂O₃PubChem[4]
Molecular Weight 165.94 g/mol PubChem[4]
Appearance Typically a white to off-white solid
Storage Store at 4°C to prevent degradation. Boronic acids can be sensitive to heat and moisture.ChemScene[5]

Synthetic Strategies and Mechanistic Insights

Strategy 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct synthesis of boronic esters from aryl or heteroaryl halides.[6] This method is highly favored for its operational simplicity and broad substrate scope.

Logical Workflow for Miyaura Borylation

A Starting Material: 5-Halopicolinamide C Reaction: Palladium-Catalyzed Borylation A->C B Reagents: Bis(pinacolato)diboron (B₂pin₂) Palladium Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) B->C D Intermediate: This compound pinacol ester C->D E Workup & Hydrolysis: Aqueous acid D->E F Final Product: This compound E->F G Purification F->G A Starting Material: 5-Bromopicolinamide C Reaction: Halogen-Metal Exchange & Borylation (Low Temperature) A->C B Reagents: n-Butyllithium (n-BuLi) Triisopropyl borate B->C D Intermediate: Lithium borate complex C->D E Workup: Aqueous acid D->E F Final Product: This compound E->F G Purification F->G A This compound D Suzuki-Miyaura Coupling A->D B Aryl/Heteroaryl Halide (R-X) B->D C Reagents: Palladium Catalyst Base (e.g., K₂CO₃, Cs₂CO₃) Solvent C->D E Coupled Product D->E

References

An In-depth Technical Guide to the Physical Properties of 6-(Aminocarbonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

6-(Aminocarbonyl)pyridine-3-boronic acid, also known as 6-carbamoylpyridine-3-boronic acid, is a heterocyclic organoboron compound that has garnered significant interest in the field of drug discovery and development. Its unique molecular architecture, featuring a pyridine ring functionalized with both a boronic acid and an aminocarbonyl group, renders it a highly valuable and versatile building block in organic synthesis.[1] The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern medicinal chemistry for the construction of complex biaryl structures.[2][3] The pyridine core is a common motif in a vast array of pharmaceuticals, imparting desirable physicochemical and pharmacokinetic properties.[4] The aminocarbonyl group offers a site for further molecular elaboration and can participate in hydrogen bonding interactions, which are critical for molecular recognition and binding to biological targets. This guide provides a comprehensive overview of the core physical properties of 6-(aminocarbonyl)pyridine-3-boronic acid, offering insights into its characterization, handling, and application for scientists engaged in the synthesis of novel therapeutic agents.

Physicochemical Properties

The physical and chemical characteristics of 6-(aminocarbonyl)pyridine-3-boronic acid are fundamental to its application in synthesis. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1164100-82-6[5][6]
Molecular Formula C₆H₇BN₂O₃[1][5]
Molecular Weight 165.94 g/mol [5][6]
Appearance White to off-white or pale cream solid (predicted based on analogous compounds)[2]
Melting Point Not experimentally determined; predicted to be high (>300 °C for related compounds)[1]
Solubility Sparingly soluble in DMSO. Generally soluble in polar protic (e.g., water, methanol, ethanol) and polar aprotic (e.g., DMF, acetonitrile) solvents. Insoluble in nonpolar solvents (e.g., hexanes, toluene).[1]
pKa 6.17 ± 0.10 (Predicted)[1]

Experimental Characterization Protocols

Accurate characterization of 6-(aminocarbonyl)pyridine-3-boronic acid is crucial to ensure its purity and identity prior to its use in synthetic applications. The following are standard experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 6-(aminocarbonyl)pyridine-3-boronic acid. Due to the tendency of boronic acids to form cyclic boroxine anhydrides, NMR spectra can sometimes appear complex.[7] The use of deuterated solvents such as DMSO-d₆ or D₂O is common.

Step-by-Step ¹H and ¹³C NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical expected signals would include three distinct aromatic protons on the pyridine ring and the protons of the aminocarbonyl group. The B(OH)₂ protons may appear as a broad singlet and can exchange with residual water in the solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Expect to observe six distinct carbon signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon. The carbon attached to the boron atom may show a broader signal.

  • Data Analysis:

    • Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

    • Compare the obtained data with predicted values or data from closely related structures, such as (6-propylcarbamoyl)pyridine-3-boronic acid, which shows characteristic signals for the pyridine ring protons at δ 8.86 (s, 1H), 8.68 (d, 1H), and 8.21 (d, 1H) in D₂O.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Add Deuterated Solvent A->B C Dissolve Sample B->C D ¹H NMR Spectrum C->D E ¹³C NMR Spectrum C->E F Process Spectra D->F E->F G Assign Signals F->G H Structural Confirmation G->H

NMR Spectroscopy Workflow
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass.

Step-by-Step Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

    • In positive ion mode, expect to observe the protonated molecule [M+H]⁺.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion.

    • For HRMS, compare the experimentally determined exact mass with the calculated theoretical mass to confirm the elemental formula. For a related compound, (6-propylcarbamoyl)pyridine-3-boronic acid (C₉H₁₃BN₂O₃), the calculated m/z for [M+H]⁺ is 209.11, with a found value of 209.08, demonstrating the accuracy of this technique.[8]

MS_Workflow A Prepare Dilute Solution B Electrospray Ionization (ESI) A->B C Mass Analysis B->C D Detect Molecular Ion [M+H]⁺ C->D E Confirm Molecular Weight D->E F HRMS for Elemental Formula E->F

Mass Spectrometry Workflow

Stability and Handling

Boronic acids, including 6-(aminocarbonyl)pyridine-3-boronic acid, exhibit moderate stability but are susceptible to certain degradation pathways. Proper storage and handling are essential to maintain their integrity.

  • Hydrolytic Stability: While generally stable, prolonged exposure to water can lead to protodeboronation, especially under harsh pH conditions or at elevated temperatures.[9]

  • Oxidative Stability: Aliphatic boronic acids are more prone to oxidation than their aryl counterparts. However, all boronic acids should be protected from strong oxidizing agents.[10]

  • Thermal Stability: Many pyridine boronic acids have high melting points, indicating good thermal stability in the solid state.[11]

  • Storage: It is recommended to store 6-(aminocarbonyl)pyridine-3-boronic acid under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[1] The container should be tightly sealed to prevent moisture ingress.

  • Boroxine Formation: A common characteristic of boronic acids is the reversible formation of a cyclic trimer anhydride, known as a boroxine, upon dehydration.[7] This can affect the apparent physical properties and reactivity. The equilibrium between the boronic acid and its boroxine can often be shifted back to the monomeric acid by the addition of water or by using appropriate reaction conditions.

Applications in Drug Discovery

The primary application of 6-(aminocarbonyl)pyridine-3-boronic acid in drug discovery is as a versatile building block in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.[2][12] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and various aryl or heteroaryl halides.[3] This capability allows for the modular synthesis of a wide range of compounds with potential therapeutic applications, including enzyme inhibitors and receptor modulators. The presence of the aminocarbonyl group provides a handle for further functionalization, expanding the accessible chemical space for lead optimization in drug development programs. The boronic acid functional group itself has also been explored as a pharmacophore in its own right, with several boronic acid-containing drugs approved for clinical use.

References

An In-depth Technical Guide to the Solubility of (6-Carbamoylpyridin-3-yl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (6-Carbamoylpyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug development. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide offers a framework for researchers to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By examining the structural features of the molecule, we will infer its likely solubility behavior and provide detailed, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound for applications in organic synthesis, purification, and formulation.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a heterocyclic boronic acid of significant interest in the pharmaceutical industry. Its structure, featuring a pyridine ring, a carbamoyl group, and a boronic acid moiety, makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] These reactions are fundamental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).

A thorough understanding of the solubility of this compound is paramount for its effective use. The choice of solvent impacts reaction kinetics, yields, and the ease of product purification. Furthermore, in the context of drug development, the solubility of a compound and its intermediates is a critical parameter that influences formulation and bioavailability.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound possesses both polar and non-polar characteristics that will govern its interaction with different solvents.

PropertyValueSource
Molecular Formula C₆H₇BN₂O₃[3][4]
Molecular Weight 165.94 g/mol [3][4]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 4[5]
Topological Polar Surface Area (TPSA) 96.4 Ų[5]
Predicted logP -2.1397[5]
Predicted pKa 6.17 ± 0.10[4]

The presence of the boronic acid and carbamoyl groups, with their capacity for hydrogen bonding, imparts a high degree of polarity to the molecule. The pyridine ring also contributes to the molecule's polarity. This suggests a preference for polar solvents. The predicted low logP value further indicates a higher affinity for hydrophilic or polar environments over non-polar, lipophilic environments.

Based on these structural features, we can predict the following general solubility trends:

  • High Solubility: Expected in highly polar, protic solvents such as water and, to some extent, lower alcohols like methanol and ethanol, where hydrogen bonding can be maximized. Polar aprotic solvents capable of accepting hydrogen bonds, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are also likely to be effective. Indeed, one supplier notes that the compound is sparingly soluble in DMSO.[4]

  • Moderate Solubility: Possible in polar aprotic solvents with lower polarity, such as acetone, acetonitrile, and tetrahydrofuran (THF).

  • Low to Insoluble: Expected in non-polar solvents like toluene, hexane, and dichloromethane, where the solute-solvent interactions would be weak.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of quantitative data, an experimental approach is necessary. The following is a robust, step-by-step protocol for determining the solubility of this compound. This method is a self-validating system, ensuring accuracy and reproducibility.

The Dynamic (Polythermal) Method

The dynamic, or polythermal, method is a reliable technique for determining the solubility of a solid in a liquid by observing the temperature at which a mixture of known composition becomes a homogeneous solution upon controlled heating.

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh solute (this compound) prep2 Accurately weigh solvent (e.g., Methanol) prep1->prep2 prep3 Combine in a sealed, jacketed glass vessel with a magnetic stirrer prep2->prep3 meas1 Heat the vessel at a constant rate (e.g., 0.2 °C/min) with stirring prep3->meas1 meas2 Continuously monitor the solution's turbidity (e.g., with a laser or visually) meas1->meas2 meas3 Record the temperature at which the last solid particle dissolves (clear point) meas2->meas3 ana1 Repeat the experiment with different solute-solvent ratios meas3->ana1 ana2 Plot the clear point temperatures against the mole fraction of the solute ana1->ana2 ana3 Construct the solubility curve ana2->ana3

Caption: Workflow for determining solubility via the dynamic method.

Step-by-Step Methodology:

  • Preparation of the Sample Mixture:

    • Accurately weigh a specific amount of this compound into a jacketed glass vessel equipped with a magnetic stirrer.

    • Add a precise mass of the chosen organic solvent to the vessel. The composition of the mixture (mole fraction) should be known with high accuracy.

    • Seal the vessel to prevent solvent evaporation, especially with volatile solvents.

  • Heating and Observation:

    • Begin stirring the mixture to ensure it is well-suspended.

    • Slowly heat the jacketed vessel using a circulating water bath at a constant, slow rate (e.g., 0.1-0.5 °C/min). A slow heating rate is crucial for ensuring the system is close to equilibrium.

    • Continuously monitor the turbidity of the solution. This can be done visually against a dark background with good lighting or, for higher accuracy, by using a turbidity sensor or a laser beam to detect scattered light.

  • Determination of the Dissolution Temperature:

    • The temperature at which the last solid particle disappears and the solution becomes completely clear is the solubility temperature for that specific composition. Record this temperature.

  • Data Collection and Curve Construction:

    • Repeat the measurement with different compositions of the solute and solvent to obtain a series of data points.

    • Plot the dissolution temperatures against the mole fraction of this compound to construct a solubility curve. This curve provides the solubility of the compound across a range of temperatures.

Application in Suzuki-Miyaura Coupling: A Practical Perspective

The solubility of this compound is critically important in its application in Suzuki-Miyaura cross-coupling reactions. The choice of solvent can significantly influence the reaction's success.

Typical Solvents for Suzuki-Miyaura Coupling:

  • Ethers: Dioxane and tetrahydrofuran (THF) are commonly used.

  • Aromatic Hydrocarbons: Toluene is a frequent choice.

  • Alcohols: Isopropanol or ethanol are often used as co-solvents with water.

  • Amides: DMF is used when higher polarity is needed to dissolve the reactants.

A mixture of solvents is often employed, such as dioxane/water or toluene/ethanol/water, to ensure that both the organic-soluble organohalide and the more polar boronic acid, as well as the inorganic base, are sufficiently soluble for the reaction to proceed efficiently.

Diagram of a Generalized Suzuki-Miyaura Coupling Reaction:

G cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound product Coupled Product boronic_acid->product organohalide Organohalide (Ar-X) organohalide->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalyzes base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Activates solvent Solvent System (e.g., Dioxane/H₂O) solvent->product Solubilizes

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Summary and Recommendations for Researchers

For researchers and drug development professionals working with this compound, the following approach is recommended:

  • Initial Screening: Begin solubility testing with polar aprotic solvents such as DMSO and DMF, and polar protic solvents like methanol and ethanol.

  • Quantitative Determination: Employ the dynamic method described in this guide to generate accurate solubility curves in promising solvents.

  • Reaction Optimization: When using this compound in Suzuki-Miyaura couplings, consider solvent systems that can accommodate both the polar boronic acid and a potentially less polar organohalide partner. A mixture of solvents, such as dioxane/water or toluene/ethanol, is often a good starting point.

By following these guidelines, researchers can effectively determine the solubility of this compound and optimize its use in their synthetic and developmental workflows.

References

Storage and handling of (6-Carbamoylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Storage and Handling of (6-Carbamoylpyridin-3-yl)boronic acid

This guide provides an in-depth technical framework for the safe and effective storage and handling of this compound (CAS No. 1164100-82-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with field-proven best practices to ensure compound integrity and laboratory safety.

Compound Profile and Chemical Rationale

This compound is a bifunctional molecule featuring a pyridine ring, a carbamoyl group, and a boronic acid moiety.[1] This unique structure makes it a valuable building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[2] However, the very features that grant its synthetic utility—the electron-deficient pyridine ring and the reactive C-B bond—also dictate the stringent requirements for its storage and handling. The boronic acid group is susceptible to degradation pathways that can compromise sample purity and experimental reproducibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1164100-82-6[3][4]
Molecular Formula C₆H₇BN₂O₃[3][4]
Molecular Weight 165.94 g/mol [3][4]
Appearance Solid (form may vary)General Knowledge
Storage Temperature 2-8°C (Refrigerated) or Freezer[1][3][5]
Solubility DMSO (Sparingly)[1]

Core Principles of Storage: Preserving Integrity

The primary objective when storing this compound is to prevent its chemical degradation. Boronic acids, while generally manageable solids, are prone to specific degradation pathways that must be actively mitigated.[6]

Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-to-medium term storage.[1][3] For long-term archival, storage in a freezer is recommended.[5] Low temperatures slow the kinetics of potential degradation reactions.

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen.[1][5] This is the most critical parameter for preventing oxidative degradation.

  • Moisture: The compound must be kept dry in a tightly sealed container.[7] Boronic acids are sensitive to moisture, which can facilitate decomposition and the formation of boroxines.

  • Light: While not explicitly cited for this specific compound, storing in an opaque or amber vial is a general best practice to prevent potential photolytic degradation.

The Chemistry Behind the Conditions: Degradation Pathways

Understanding the "why" behind these storage protocols is key to ensuring their rigorous application. Two primary non-enzymatic degradation pathways threaten the integrity of arylboronic acids.

  • Oxidative Degradation (Protodeboronation): The carbon-boron bond can be cleaved by oxidative processes, replacing the boronic acid moiety with a hydroxyl group.[8] This reaction is often mediated by exposure to atmospheric oxygen and can be accelerated by trace metal impurities. Storing under an inert atmosphere directly counters this pathway.

  • Dehydration to Boroxines: In the presence of water or simply upon standing, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered trimeric anhydride called a boroxine.[6] While this process is often reversible, it complicates accurate weighing and stoichiometry calculations in reactions. Storing in a desiccated, tightly sealed container minimizes this risk.

G cluster_storage Storage & Handling Decision Workflow Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store at 2-8°C under Inert Gas Inspect->Store Seal Intact Use Prepare for Use Store->Use Weigh Weigh in Fume Hood (or Ventilated Enclosure) Use->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Dispose Dispose of Waste (Follow EHS Guidelines) Weigh->Dispose Empty Containers & Contaminated PPE Seal Purge with Inert Gas & Reseal Tightly Dissolve->Seal Return to Storage Seal->Store

Caption: Decision workflow for handling this compound.

Safe Handling Protocols: A Self-Validating System

Adherence to rigorous handling protocols is non-negotiable to ensure both operator safety and compound integrity. Arylboronic acids are classified as irritants, causing skin and serious eye irritation.[5][9]

Engineering and Personal Protective Controls
  • Primary Engineering Control: Always handle the solid material within a certified chemical fume hood or a ventilated balance enclosure.[10][11] This prevents inhalation of fine dust particles and contains any potential spills.[9]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Eye Protection: Chemical safety goggles are required at all times.[9]

    • Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice).[11][12] Inspect gloves before use and replace them immediately if contaminated.

    • Body Protection: A lab coat must be worn to protect against skin contact.[12]

Step-by-Step Protocol for Weighing and Solution Preparation

This protocol is designed as a self-validating system, where each step's rationale contributes to the overall success of the experiment.

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Prepare all necessary equipment (spatula, weigh paper/boat, vial, anhydrous solvent, vortexer).

  • Equilibration: Allow the sealed container of this compound to equilibrate to ambient temperature for 15-20 minutes before opening. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would compromise its stability.

  • Aliquotting: Inside the fume hood, open the container and quickly weigh the desired amount of solid. Minimize the time the bulk material is exposed to the atmosphere.

  • Transfer and Dissolution: Transfer the weighed solid to a suitable vial. Add the appropriate volume of anhydrous solvent (e.g., DMSO) and seal the vial. Agitate or vortex until the solid is completely dissolved.

  • Storage of Stock: If the stock solution is to be stored, purge the vial headspace with an inert gas (argon or nitrogen) before tightly sealing. Store refrigerated and protected from light.

  • Cleanup and Re-storage: Clean all equipment thoroughly. Before returning the bulk solid to storage, purge the container's headspace with inert gas, seal it tightly with paraffin film for extra security, and place it back in the refrigerator.

  • Waste Disposal: Treat all contaminated materials (gloves, weigh boats, wipers) as hazardous chemical waste and dispose of them according to your institution's Environmental Health and Safety (EHS) guidelines.[9][12]

Caption: Key degradation pathways for this compound.

Incompatibilities and Disposal

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote rapid decomposition.[9][10]

  • Disposal: Unused material and contaminated waste must be treated as hazardous chemical waste.[12] Do not dispose of it down the drain.[7] Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]

Conclusion

The utility of this compound in modern synthetic and medicinal chemistry is undeniable. However, realizing its full potential requires a foundational understanding of its chemical liabilities. By implementing the rigorous storage and handling protocols outlined in this guide—grounded in the principles of mitigating oxidative degradation and dehydration—researchers can ensure the compound's integrity, leading to more reliable, reproducible, and safer scientific outcomes.

References

A Senior Application Scientist's Guide to Heterocyclic Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic boronic acids and their derivatives have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures centered around biaryl and hetero-biaryl cores.[1][2][3] However, despite their synthetic power, heterocyclic boronic acids present unique challenges related to their synthesis, stability, and purification that distinguish them from their more robust aryl boronic acid counterparts. This guide provides an in-depth exploration of the core principles and field-proven techniques for the successful synthesis, handling, and application of these vital reagents. We will delve into the causality behind experimental choices, from synthetic strategy and protective group selection to purification and cross-coupling optimization, offering a trusted framework for researchers, scientists, and drug development professionals.

The Inherent Challenge: Understanding the Instability of Heterocyclic Boronic Acids

The journey to successfully employing heterocyclic boronic acids begins with a fundamental understanding of their inherent lability. Unlike many aryl boronic acids, which are often stable, crystalline solids, their heterocyclic cousins are frequently prone to decomposition.[4][5] This instability is the primary driver behind the specialized synthetic and handling protocols detailed in this guide.

The two principal decomposition pathways are:

  • Protodeboronation: This is the most common failure mode, involving the cleavage of the carbon-boron bond by a proton source, often water or alcohol, which is accelerated under the basic conditions typical of cross-coupling reactions.[5][6][7] Electron-rich heterocycles and those with the boronic acid at a position alpha to a heteroatom (e.g., 2-pyridyl, 2-furyl) are particularly susceptible.[3][5]

  • Oxidation and Polymerization: Exposure to air can lead to oxidation of the C-B bond, while the Lewis acidic nature of the boron atom and the presence of heteroatoms can promote oligomerization or polymerization, resulting in intractable materials.[5]

Furthermore, the presence of Lewis basic heteroatoms (like the nitrogen in pyridine or imidazole) can complicate reactions by coordinating to and deactivating the palladium catalyst, a phenomenon often referred to as catalyst poisoning.[6] These challenges necessitate the use of protective groups and carefully optimized reaction conditions.

Strategic Synthesis: Pathways to Heterocyclic Boronates

The choice of synthetic route is dictated by the starting material's functional group tolerance, the desired scale, and the required purity. Modern borylation methods have largely superseded classical organometallic approaches due to their milder conditions and broader applicability.

Classical Approach: Lithiation and Trapping

One of the earliest methods involves a halogen-lithium exchange at low temperatures, followed by quenching the resulting organolithium species with a trialkyl borate ester.[1][8]

Fig 1. Classical synthesis via lithiation and borate trapping.
  • Expert Insight: The primary drawback of this method is its poor functional group tolerance; electrophilic groups like esters or ketones are not compatible with the strongly basic organolithium intermediate. The requirement for cryogenic temperatures also makes it less scalable. However, for simple, non-functionalized heterocycles, it remains a cost-effective option.

Modern Standard: Miyaura Borylation

The palladium-catalyzed cross-coupling of a heterocyclic halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), is the most widely used method for preparing heterocyclic boronate esters.[8][9]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Cycle for Heterocycles Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Complex Pd0->OA PdII Het-Pd(II)-X Complex OA->PdII TM Transmetalation PdII->TM TM_Complex Het-Pd(II)-Ar Complex TM->TM_Complex RE Reductive Elimination TM_Complex->RE RE->Pd0 Product Coupled Product (Het-Ar) RE->Product HetX Heterocyclic Halide (Het-X) HetX->OA Boronate Boronic Acid/Ester Ar-B(OR)2 Boronate->TM Base Base (e.g., K3PO4) Base->TM

References

(6-Carbamoylpyridin-3-yl)boronic Acid: A Technical Guide for Advanced Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of (6-Carbamoylpyridin-3-yl)boronic acid, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will detail its physicochemical properties, provide a robust, field-proven protocol for its synthesis and purification, and describe standard methods for its analytical characterization. The core of this guide focuses on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, including a mechanistic overview and a detailed experimental workflow. Furthermore, we explore its strategic importance in drug discovery programs, leveraging the unique characteristics of both the boronic acid moiety and the pyridine carboxamide scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile reagent in their work.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic compound featuring a pyridine ring substituted with both a boronic acid and a carboxamide group. This unique substitution pattern makes it a highly valuable intermediate for introducing the 6-carbamoylpyridine moiety into more complex molecular architectures.

The boronic acid group is a versatile handle for transition metal-catalyzed cross-coupling reactions, while the pyridine carboxamide is a prevalent scaffold in numerous pharmacologically active agents. Its properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 6-(Aminocarbonyl)pyridine-3-boronic acid, B-[6-(aminocarbonyl)-3-pyridinyl]boronic acidLookChem[2]
CAS Number 1164100-82-6PubChem, LookChem[1][2]
Molecular Formula C₆H₇BN₂O₃PubChem, ChemScene[1][3]
Molecular Weight 165.94 g/mol PubChem, ChemScene[1][3]
Predicted Boiling Point 460.9 ± 55.0 °CLookChem[2]
Predicted Density 1.41 ± 0.1 g/cm³LookChem[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°CLookChem[2]

Synthesis and Purification

The synthesis of heteroaryl boronic acids, particularly those containing pyridyl scaffolds, is most reliably achieved via a lithium-halogen exchange reaction on a suitable halo-precursor, followed by quenching with a borate ester. The causality for this pathway is rooted in the high reactivity and nucleophilicity of the generated organolithium species.

Retrosynthetic Analysis & Strategy

The most logical precursor for this compound is 5-bromo-2-pyridinecarboxamide. The strategy involves a low-temperature lithium-halogen exchange using n-butyllithium to form the 3-lithiopyridine intermediate. This intermediate is then trapped in situ with triisopropyl borate. The choice of triisopropyl borate is deliberate; its bulky isopropyl groups mitigate undesired side reactions, such as the addition of a second equivalent of the organolithium reagent. The final step is a mild acidic workup to hydrolyze the resulting boronate ester to the target boronic acid.

Detailed Experimental Protocol: Synthesis

Materials:

  • 5-bromo-2-pyridinecarboxamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-pyridinecarboxamide (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and cool the resulting slurry to -78 °C using an acetone/dry ice bath. The low temperature is critical to ensure the stability of the organolithium intermediate and prevent side reactions.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the pH is approximately 2-3. This step hydrolyzes the boronate ester to the desired boronic acid.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x) to remove nonpolar impurities. The product, being polar, will predominantly remain in the aqueous phase.

  • Isolation: The crude product often precipitates from the aqueous layer upon acidification or concentration. If it remains in solution, concentrate the aqueous layer under reduced pressure. The resulting solid can be collected by filtration.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by trituration with diethyl ether to remove any remaining organic-soluble impurities.

  • Drying: Dry the purified solid under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic aromatic proton signals for the pyridine ring, along with broad singlets for the -NH₂ protons of the carbamoyl group and the -OH protons of the boronic acid.

    • ¹³C NMR: Will display distinct signals for the six carbon atoms in the molecule, including the quaternary carbon attached to the boron atom and the carbonyl carbon.

    • ¹¹B NMR: Will exhibit a broad singlet in the range of 18-30 ppm, characteristic of a trigonal planar boronic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the [M+H]⁺ or [M-H]⁻ of the compound (m/z ≈ 166.05 or 164.04). Analysis can be complicated by the facile dehydration of boronic acids to form boroxine trimers.[4]

  • High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed on a C18 reverse-phase column, typically showing a single major peak for the desired product.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[7][8]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][9]

  • Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to an organohalide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 6-carbamoylpyridin-3-yl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd_intermediate Ar-Pd(II)-X (L)₂ pd0->pd_intermediate pd_intermediate->pd0 transmetalation Transmetalation pd_coupled Ar-Pd(II)-Ar' (L)₂ pd_intermediate->pd_coupled reductive_elimination Reductive Elimination product Ar-Ar' (Product) reductive_elimination->product pd_coupled->pd0 boronic_acid (6-Carbamoylpyridin-3-yl)B(OH)₂ + Base boronate [(6-Carbamoylpyridin-3-yl)B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation Drug_Discovery_Workflow start 5-Bromo-2-pyridinecarboxamide (Starting Material) intermediate This compound (Key Intermediate) start->intermediate reaction Parallel Suzuki-Miyaura Coupling (with diverse Ar-X partners) intermediate->reaction library Diverse Compound Library reaction->library screening High-Throughput Screening & SAR Studies library->screening lead Lead Compound / Candidate screening->lead

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (6-Carbamoylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] A particularly important building block in medicinal chemistry is the pyridyl moiety, which is a common feature in numerous biologically active molecules.[4][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling of (6-Carbamoylpyridin-3-yl)boronic acid. This specific boronic acid derivative presents unique challenges due to the electronic properties of the pyridine ring and the presence of the carbamoyl functional group. We will delve into the mechanistic underpinnings of the reaction, discuss the selection of optimal catalyst systems, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.

The Challenge of Pyridylboronic Acids

The cross-coupling of pyridylboronic acids, especially those with electron-withdrawing substituents, can be challenging.[6][7] Several factors contribute to these difficulties:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6][8][9]

  • Slow Transmetalation: Electron-deficient heteroarylboronic acids, like this compound, often exhibit slower rates of transmetalation, a key step in the catalytic cycle.[6]

  • Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields.[6][7]

Overcoming these challenges requires careful optimization of the catalyst system, base, solvent, and other reaction parameters.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[1][2][10] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][4][11]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner. This step forms a Pd(II) intermediate.[1][2][4]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a more nucleophilic boronate species.[12][13] This species then transfers its organic group to the Pd(II) complex, replacing the halide or triflate. This is often the rate-limiting step, especially with challenging boronic acids.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OH)₃]⁻ PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selecting the Optimal Palladium Catalyst System

The choice of palladium source and, critically, the supporting ligand is paramount for a successful coupling with this compound. Modern catalyst systems often utilize pre-formed, air- and moisture-stable palladium precatalysts, which offer improved reproducibility and are effective at low loadings.[14]

Ligand Selection: The Key to Success

The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroarylboronic acids, electron-rich and sterically hindered phosphine ligands are often the most effective. These ligands promote the oxidative addition step and facilitate the reductive elimination.

Recommended Ligand Classes:

  • Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling challenging substrates.[4][8] Their steric bulk and electron-donating properties enhance catalyst activity and stability.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands, found in precatalysts like PEPPSI™-IPr, form very stable palladium complexes that are highly active for cross-coupling reactions, including those involving heteroaryl chlorides.[8]

Comparative Catalyst Performance

The following table provides a comparative overview of common palladium catalyst systems for couplings involving pyridylboronic acids. The data is a synthesis of representative results from the literature to guide catalyst selection.[8]

Catalyst/PrecatalystLigandTypical BaseSolvent SystemTemp. (°C)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene80-11060-853-5
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Dioxane, THF80-110>901-2
XPhos Pd G3XPhosK₃PO₄THF, Toluene80-100>901-2
PEPPSI™-IPrIPr (NHC)K₂CO₃, Cs₂CO₃t-BuOH, Dioxane80-100>851-3

Note: Yields are representative and can vary based on the specific coupling partner, purity of reagents, and precise reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide using both a traditional and a modern catalyst system.

Protocol 1: Coupling using a Buchwald-type Precatalyst (XPhos Pd G3)

This protocol is recommended as a starting point for achieving high yields with a variety of aryl and heteroaryl halides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed) (5 mL)

  • Water (degassed) (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel with a septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4][6]

Protocol 2: Coupling using a Traditional Catalyst (Pd(PPh₃)₄)

This protocol utilizes a more traditional, yet often effective, catalyst system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide, this compound, and sodium carbonate.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas three times.

  • Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the 1,4-dioxane and water (ensure solvents are degassed).

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with this catalyst may require longer reaction times (12-24 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvents 3. Add Degassed Solvents inert->solvents react 4. Heat and Stir (e.g., 100 °C) solvents->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up (Quench, Extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider screening different ligands, bases (K₃PO₄ is often superior for challenging couplings), and solvent systems. Ensure all reagents are pure and solvents are anhydrous and properly degassed.

  • Protodeboronation: The presence of a significant amount of the deboronated starting material (nicotinamide) suggests protodeboronation. Using a stronger, non-nucleophilic base (like K₃PO₄ or Cs₂CO₃) and minimizing water content can sometimes mitigate this issue. Alternatively, using the corresponding boronic ester (e.g., pinacol ester) can enhance stability.[15]

  • Catalyst Decomposition: If the reaction mixture turns black (palladium black), it indicates catalyst decomposition. This can be caused by oxygen or impurities. Ensure a rigorously inert atmosphere and pure reagents. Using more robust precatalysts can also prevent this.

  • Reaction Stalls: If the reaction stalls, a small additional charge of the catalyst (e.g., 0.5 mol%) can sometimes restart the reaction.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a vital transformation for the synthesis of complex molecules in pharmaceutical and materials science. While challenging, high yields and reproducible results can be achieved through the careful selection of a suitable palladium catalyst system, particularly those employing modern, sterically hindered, and electron-rich phosphine ligands. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently and successfully employ this powerful synthetic methodology.

References

The Strategic deployment of (6-Carbamoylpyridin-3-yl)boronic acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (6-Carbamoylpyridin-3-yl)boronic acid, a versatile building block gaining prominence in medicinal chemistry. We will delve into its critical applications, focusing on its role in the rational design of targeted therapies, and provide detailed, field-proven protocols for its use in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent to accelerate their discovery programs.

Introduction: The Rise of a Multifunctional Reagent

This compound, with the chemical formula C₆H₇BN₂O₃ and a molecular weight of 165.94 g/mol , is a heterocyclic boronic acid that has emerged as a high-value synthetic intermediate.[1][2][3] Its structure, featuring a pyridine ring decorated with both a carbamoyl and a boronic acid group, imparts a unique combination of chemical reactivity and potential for biological interactions. This strategic arrangement of functional groups allows for its dual utility as a key partner in carbon-carbon bond-forming reactions and as a pharmacophore element capable of engaging with biological targets.[4]

The boronic acid moiety is a versatile functional group in drug discovery, most notably for its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl scaffolds.[5][6] Furthermore, the boronic acid group itself can act as a "warhead" in inhibitor design, forming reversible covalent bonds with key amino acid residues in enzyme active sites.[7]

Simultaneously, the carbamoyl group (carboxamide) is a common feature in many approved drugs, where it often participates in crucial hydrogen bonding interactions with protein targets, enhancing binding affinity and specificity. Its presence on the pyridine ring of the title compound offers a valuable handle for modulating physicochemical properties and establishing key interactions within a binding pocket.

This guide will illuminate the practical applications of this compound, with a particular focus on its role in the development of selective enzyme inhibitors and will provide robust protocols for its synthetic utilization.

Core Application: A Key Building Block for Selective PDE3B Inhibitors

A compelling example of the utility of this compound is in the discovery of potent and selective inhibitors of phosphodiesterase 3B (PDE3B).[8][9][10] PDE3B is a genetically validated target for metabolic diseases and dyslipidemia.[9] However, the development of selective PDE3B inhibitors has been challenging due to the high homology of its active site with that of PDE3A, where inhibition can lead to undesirable cardiovascular side effects.[8]

Recent work leveraging DNA-encoded library screening has identified a novel class of boronic acid-based inhibitors with selectivity for PDE3B over PDE3A.[8] In these inhibitors, the boronic acid moiety was found to be crucial for potent inhibition.[8][11][12] The this compound scaffold serves as a foundational element in the construction of these selective inhibitors, highlighting its importance in generating novel chemical matter against challenging targets.

Mechanism of Action: Reversible Covalent Inhibition

The boronic acid group in these inhibitors is not merely a synthetic handle but an active participant in target engagement. Boronic acids are known to form reversible covalent bonds with nucleophilic amino acid residues, such as serine or histidine, within an enzyme's active site.[7] This interaction often mimics the transition state of the natural substrate, leading to potent inhibition. In the case of the PDE3B inhibitor GSK4394835A, structural studies have shown that the boronic acid moiety forms a covalent adduct with a histidine residue (H737) in the active site, forming a tetrahedral boronate anion.[11][12] This reversible covalent mechanism contributes significantly to the inhibitor's potency.

Experimental Protocols

I. Suzuki-Miyaura Cross-Coupling: A General Protocol for Arylation

The Suzuki-Miyaura cross-coupling reaction is the most common application of this compound, enabling the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl halide. The following is a robust, general protocol adaptable for the coupling of this compound with a variety of aryl bromides.

Diagrammatic Workflow of a General Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Workflow Start Assemble Reactants: - Aryl Halide (Ar-X) - Boronic Acid (R-B(OH)2) - Base - Solvent Degas Degas Mixture (e.g., Ar sparging) Start->Degas AddCatalyst Add Pd Catalyst & Ligand Degas->AddCatalyst Heat Heat to Reaction Temperature AddCatalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Product (Ar-R) Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-5 mol%)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • Solvent: 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash with water and then with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings, including those with heteroaryl substrates.[12] For particularly challenging couplings, especially with electron-deficient boronic acids, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) may be required to facilitate the oxidative addition and transmetalation steps.[8]

  • Base and Solvent System: The combination of a carbonate base and an aqueous dioxane solvent system is effective for most Suzuki couplings.[6] The base is crucial for the formation of the active boronate species, which facilitates transmetalation to the palladium center.[5] The water in the solvent mixture often enhances the solubility of the base and can accelerate the reaction. For substrates prone to protodeboronation, anhydrous conditions with a base like potassium fluoride (KF) might be necessary.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[10] Maintaining an inert atmosphere prevents catalyst degradation and the formation of unwanted side products from the oxidative homocoupling of the boronic acid.

II. Stability, Handling, and Storage of this compound

Heteroaryl boronic acids, including this compound, can be susceptible to degradation, primarily through protodeboronation.[9] Proper handling and storage are crucial to ensure its integrity and reactivity.

Known Degradation Pathways:

Degradation_Pathways BoronicAcid This compound Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+ (Acid/Water) Oxidation Oxidation BoronicAcid->Oxidation Oxidants/Air Boroxine Boroxine Formation (Trimerization) BoronicAcid->Boroxine Dehydration/Heat DegradedProduct1 Nicotinamide Protodeboronation->DegradedProduct1 DegradedProduct2 Oxidized Byproducts Oxidation->DegradedProduct2 Boroxine->BoronicAcid Reversible Trimer Cyclic Trimer

Caption: Key degradation pathways for boronic acids.

  • Protodeboronation: This is the most common degradation pathway, where the C-B bond is cleaved and replaced by a C-H bond, yielding nicotinamide in this case. This process is often catalyzed by acid, base, or certain metal catalysts and is accelerated in protic solvents.

  • Oxidation: The boronic acid moiety can be oxidized, especially in the presence of strong oxidants or prolonged exposure to air. This can lead to the formation of the corresponding phenol (6-carbamoyl-3-hydroxypyridine).

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a six-membered cyclic anhydride called a boroxine. This is a reversible process, and the boroxine is often in equilibrium with the monomeric boronic acid in solution.

Recommended Handling and Storage:

ParameterRecommendationRationale
Storage Temperature 2-8 °CLow temperatures slow down potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed, opaque containerProtects from moisture and light, which can accelerate degradation.
Handling Handle under an inert atmosphere whenever possible, especially when weighing and transferring.Reduces exposure to air and moisture.
Solvent for Storage Not recommended for long-term storage in solution.Solvents, particularly protic ones, can promote protodeboronation.

For applications where the stability of the boronic acid is a concern, conversion to a more stable derivative, such as a pinacol boronate ester, can be a valuable strategy. These esters are generally more resistant to protodeboronation and can often be used directly in cross-coupling reactions.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its strategic application, as exemplified by its role in the development of selective PDE3B inhibitors, underscores its potential to unlock novel therapeutic avenues. By understanding its reactivity, particularly in the context of the Suzuki-Miyaura coupling, and by adhering to best practices for its handling and storage, researchers can effectively harness the capabilities of this reagent to accelerate the discovery of new medicines. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug development.

References

Synthesis of biaryl compounds using (6-Carbamoylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biaryl Scaffolds Utilizing (6-Carbamoylpyridin-3-yl)boronic acid

Abstract

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science, with the Suzuki-Miyaura cross-coupling reaction standing as the preeminent method for their construction.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the effective use of this compound, a key building block for introducing a functionalized pyridine moiety into complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer expert insights into overcoming the unique challenges associated with heteroaryl boronic acids.

Introduction: The Strategic Importance of Pyridyl-Biaryls

Biaryl motifs are privileged structures found in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4] Their synthesis, therefore, is of critical importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a versatile and highly efficient pathway for forming C(sp²)–C(sp²) bonds, typically between an organoboron compound and an organic halide.[5][6]

This compound is a particularly valuable reagent in this context. The pyridine ring is a common feature in biologically active molecules, often used to enhance pharmacokinetic properties or engage in specific interactions with biological targets.[7] The carbamoyl group (-CONH₂) offers a key hydrogen-bonding motif, further increasing the potential for potent and selective molecular recognition. The strategic placement of these functionalities makes this boronic acid an essential tool in the drug discovery arsenal.[8][9][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[11] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a square-planar Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which converts it into a more nucleophilic boronate species (-B(OH)₃⁻).[12] The halide on the palladium complex is displaced, forming an Ar¹-Pd-Ar² intermediate.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are expelled from the palladium center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][11]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa product Ar¹-Ar² (Biaryl Product) pd2_tm Ar¹-Pd(II)L₂-Ar² pd2_oa->pd2_tm  Transmetalation pd2_tm->pd0 pd2_tm->product center ar1x Ar¹-X (Aryl Halide) ar1x->pd2_oa boronic Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ boronic->pd2_tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field Insights: Overcoming Challenges with Pyridylboronic Acids

While powerful, the Suzuki-Miyaura coupling of heteroaryl boronic acids presents unique challenges that are not as prevalent with simple arylboronic acids. Awareness of these issues is the first step toward successful synthesis.

  • Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of off-cycle, inactive species.[13] This "2-pyridyl problem" is a well-documented phenomenon, although the 3-pyridyl isomer used here is generally less problematic.[13][14] The choice of a bulky, electron-rich phosphine ligand can often mitigate this by sterically shielding the palladium center.

  • Protodeboronation: This is the most common and detrimental side reaction, where the carbon-boron bond is cleaved by a proton source (often water or alcohol), replacing the boronic acid group with a hydrogen atom.[15][16] This non-productive pathway consumes the starting material and reduces the overall yield. Heteroaromatic boronic acids, especially electron-deficient ones, are particularly susceptible.[12][14]

  • Reagent Stability & Solubility: Pyridylboronic acids can be prone to decomposition upon storage and may exhibit poor solubility in common organic solvents, posing challenges for reaction setup and reproducibility.[16] Using fresh, high-quality reagents is paramount.

Experimental Protocol: General Procedure for Biaryl Synthesis

This protocol provides a robust starting point for the coupling of this compound with various aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Reagents and Materials
ComponentRoleExampleNotes
Aryl HalideElectrophile1-bromo-4-methoxybenzeneAryl bromides and iodides are most common. Chlorides may require more active catalysts.
Boronic AcidNucleophileThis compoundUse 1.2–1.5 equivalents to compensate for potential protodeboronation.
Palladium SourceCatalystPd(PPh₃)₄ or Pd₂(dba)₃Pre-catalysts (e.g., XPhos-Pd-G3) are often more active and reliable.
LigandCatalyst StabilizerXPhos, SPhos, PPh₃Required if not using a pre-catalyst or Pd(PPh₃)₄. Use L:Pd ratio of 2:1 to 4:1.
BaseActivatorK₂CO₃, K₃PO₄, Cs₂CO₃Essential for transmetalation.[12] Choice depends on substrate; stronger bases for challenging couplings.[15]
Solvent SystemReaction Medium1,4-Dioxane / Water (4:1)Solvents must be degassed to remove oxygen, which can deactivate the Pd(0) catalyst.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble oven-dried flask under Argon B Add solid reagents: Aryl Halide, Boronic Acid, Base, Catalyst/Ligand A->B C Add degassed solvent(s) via syringe B->C D Heat to 80-100 °C with vigorous stirring C->D E Monitor reaction progress by TLC/LC-MS D->E F Cool to RT, add water and extract with EtOAc E->F G Dry organic layer (Na₂SO₄), filter, and concentrate F->G H Purify by flash column chromatography G->H I Characterize pure biaryl product H->I

Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: If using a solid catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), add it to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the solvent mixture to the flask via syringe. The total volume should provide a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Troubleshooting Guide

Low yields in Suzuki-Miyaura couplings are common, especially with challenging substrates. This guide addresses frequent issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed/oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure the reaction is set up under a strict inert atmosphere.[15]2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[15]3. Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Presence of excess water or protic impurities.2. Reaction conditions are too harsh (high temp/strong base).3. Boronic acid instability.1. Use rigorously dried, anhydrous solvents.[15][16]2. Try a milder base (e.g., K₂CO₃) or lower the reaction temperature.[12]3. Convert the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester.[12][15]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Certain palladium catalysts can promote this side reaction.1. Ensure solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.2. Screen different palladium sources and ligands.
Poor Reproducibility 1. Inconsistent quality of boronic acid or other reagents.2. Variable water content in the solvent or base.1. Use reagents from a reliable supplier; consider purifying the boronic acid if quality is suspect.2. Use anhydrous grade solvents and dry the base before use if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This compound serves as a highly valuable building block for accessing novel, functionalized pyridyl-biaryl structures relevant to pharmaceutical and materials science research. By understanding the core mechanism, anticipating challenges such as catalyst inhibition and protodeboronation, and employing robust, optimized protocols, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

Definitive Analytical Characterization of (6-Carbamoylpyridin-3-yl)boronic acid: A Multi-Technique Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

(6-Carbamoylpyridin-3-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecules necessitates a robust and comprehensive analytical strategy to ensure identity, purity, and stability. This application note provides a detailed, multi-technique approach for the definitive characterization of this compound, intended for researchers, quality control analysts, and drug development professionals. We move beyond mere procedural steps to explain the scientific rationale behind each technique, ensuring a self-validating analytical workflow.

Introduction and Physicochemical Profile

The precise structure and purity of starting materials are non-negotiable prerequisites for successful drug discovery and development. This compound, with its dual functionality of a pyridine ring and a boronic acid moiety, presents unique analytical challenges, including its propensity for dehydration to form boroxines (cyclic anhydrides) and its potential to exist in hydrated forms. An orthogonal analytical approach, leveraging multiple techniques, is therefore essential for a complete quality assessment.

Physicochemical Data Summary

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1164100-82-6[1][2][3]
Molecular Formula C₆H₇BN₂O₃[1][2][3]
Molecular Weight 165.94 g/mol [1][3]
Predicted Boiling Point 460.9 ± 55.0 °C[2]
Predicted Density 1.41 ± 0.1 g/cm³[2]

The Analytical Workflow: An Integrated Strategy

A comprehensive characterization relies on the integration of chromatographic, spectroscopic, thermal, and structural analysis techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the material.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Physicochemical & Solid-State Properties Sample Sample Received This compound HPLC HPLC (Purity & Impurity Profile) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Structural Identity) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Thermal Thermal Analysis (TGA/DSC) (Melting Point, Stability, Solvates) Sample->Thermal FTIR FTIR (Functional Groups) Sample->FTIR KF Karl Fischer Titration (Water Content) Sample->KF XRC X-Ray Crystallography (Definitive Structure, Polymorphism) Sample->XRC If Crystalline & Required Report Comprehensive Certificate of Analysis HPLC->Report NMR->Report MS->Report Thermal->Report FTIR->Report KF->Report XRC->Report

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone for assessing the purity of pharmaceutical compounds and detecting process-related impurities or degradants. For boronic acids, the primary challenge is preventing on-column hydrolysis of the C-B bond or dehydration.[4][5] The choice of stationary phase and mobile phase pH is critical. A low-silanol activity column minimizes interactions that can catalyze hydrolysis.[5] While acidic modifiers are common in RP-HPLC, for some boronic esters, a mobile phase with no pH modifier has been shown to reduce degradation.[5]

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: An HPLC or UHPLC system with a PDA/UV detector.

  • Column Selection: Waters XTerra MS C18 (or equivalent low-silanol C18 column), 4.6 x 250 mm, 5 µm.[5][6]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of 1:1 Acetonitrile:Water to create a 1 mg/mL stock. Further dilute as needed. Note: Prepare samples fresh to minimize pre-analysis hydrolysis.[4]

  • Injection Volume: 5 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05

Expected Results: A primary peak corresponding to the main compound. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks. The high-throughput UPLC-MS methods can achieve run times of under one minute for similar compounds.[7][8]

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural confirmation. ¹H and ¹³C NMR provide information on the carbon-hydrogen framework, while ¹¹B NMR directly probes the chemical environment of the boron atom, which is essential for confirming the boronic acid functionality.[9][10] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state (sp² for the acid vs. sp³ for boronate esters or adducts).[9][11]

Protocol: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆. DMSO is a good solvent and its residual water peak does not typically interfere with key signals.

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals include three distinct aromatic protons on the pyridine ring and two exchangeable protons for the carbamoyl (-CONH₂) group, plus two exchangeable protons for the boronic acid -B(OH)₂ group.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect six distinct carbon signals corresponding to the pyridine ring and the carbamoyl carbon.

  • ¹¹B NMR: Acquire a proton-decoupled boron spectrum using a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[9] A chemical shift around δ 30-33 ppm is typical for aryl boronic acids.[11]

Mass Spectrometry (MS)

Causality: MS provides a direct measurement of the molecular weight, serving as a critical identity test. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[7][12] It is important to be aware that boronic acids can form various ions in the gas phase, including dehydrated species (boroxines) or solvent adducts, which can complicate spectral interpretation.[7]

Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for high resolution).

  • Ionization Mode: ESI Positive.

  • Mobile Phase: A simple gradient of acetonitrile in water with 0.1% formic acid is typically used for LC-MS analysis.

  • Data Acquisition: Scan in a mass range of m/z 50-500.

  • Expected Result: The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 167.06. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. The spectrum provides a molecular fingerprint that can be used for identification and to track changes in bonding, such as in stability studies.

Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3400-3100O-H (boronic acid) and N-H (amide) stretching
~3050Aromatic C-H stretching
~1680C=O stretching (Amide I)
~1600N-H bending (Amide II) and Pyridine C=C/C=N stretching
~1400-1300B-O stretching

Note: The presence of broad bands in the high-frequency region is indicative of hydrogen bonding.

Thermal and Solid-State Characterization

Thermal Analysis (TGA/DSC)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of a solid material.[13] DSC identifies the melting point and can reveal polymorphisms, while TGA quantifies weight loss associated with desolvation or decomposition, providing information on thermal stability.[14][15][16]

Protocol: Simultaneous TGA-DSC Analysis

  • Instrumentation: A simultaneous TGA-DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Heating Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.

  • Atmosphere: Use a nitrogen purge at a flow rate of 30-50 mL/min.[14]

  • Expected Results:

    • DSC: A sharp endothermic peak corresponding to the melting point. The presence of multiple thermal events before melting could indicate the loss of hydrates or a polymorphic transition.

    • TGA: A stable baseline until the onset of thermal decomposition. Any weight loss before decomposition may correspond to the loss of bound water or solvent, which should be correlated with Karl Fischer data.

Water Content by Karl Fischer Titration

Causality: Boronic acids are often hygroscopic or form stable hydrates. Karl Fischer titration is the gold-standard method for the selective and accurate determination of water content, which is crucial for accurate molar calculations and for understanding stability.[17] The choice between volumetric and coulometric KF depends on the expected water content; coulometry is more sensitive for trace amounts (<1%), while volumetry is suited for higher levels.[18][19]

Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: Use a commercial Karl Fischer reagent suitable for aldehydes and ketones if there is any concern about side reactions, though standard reagents are likely sufficient.

  • Sample Preparation: Accurately weigh an appropriate amount of sample (typically 10-50 mg) and add it directly to the titration cell. Ensure the sample dissolves completely. A co-solvent like methanol may be required.[20]

  • Titration: Start the titration and record the water content as a weight percentage.

X-Ray Crystallography

Causality: For a crystalline solid, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure.[21] It is the ultimate tool for confirming stereochemistry, conformation, and intermolecular packing, which can influence physical properties like solubility and stability.[22][23]

Protocol: This technique is highly specialized and requires the growth of a high-quality single crystal of the material, typically through slow evaporation or solvent diffusion techniques. The crystal is then analyzed using an X-ray diffractometer. The resulting data provides precise atomic coordinates and bond lengths.

Conclusion

The analytical characterization of this compound demands a multi-faceted approach. By systematically applying the orthogonal techniques outlined in this note—HPLC for purity, NMR and MS for identity, FTIR for functional group confirmation, thermal analysis for solid-state behavior, and Karl Fischer for water content—a complete and reliable profile of the material can be established. This comprehensive data package is essential for ensuring the quality and consistency required in research and development settings.

References

1H NMR and 13C NMR of (6-Carbamoylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the ¹H and ¹³C NMR Analysis of (6-Carbamoylpyridin-3-yl)boronic acid

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] As a bifunctional molecule, it incorporates a pyridine ring, a carbamoyl (amide) group, and a boronic acid moiety, making it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. The protocols herein are designed to address the specific challenges associated with boronic acids, such as their tendency to form cyclic anhydrides (boroxines) and the influence of the quadrupolar boron nucleus on NMR signals.[2][3]

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates the expected NMR spectra. The molecule possesses a plane of symmetry that is bisected by the C3-B bond and the C6-C=O bond, rendering the two protons of the amide group and the two hydroxyl groups of the boronic acid chemically equivalent in certain conditions, though rotation and environmental interactions can affect this. The three aromatic protons on the pyridine ring are in unique chemical environments, as are the six carbons of the core structure.

structure cluster_molecule This compound N1 N C2 C N1->C2 C3 C C2->C3 H_C2 H₂ C2->H_C2 C4 C C3->C4 B7 B C3->B7 C5 C C4->C5 H_C4 H₄ C4->H_C4 C6 C C5->C6 H_C5 H₅ C5->H_C5 C6->N1 C12 C C6->C12 O8 O B7->O8 O10 O B7->O10 H9 H O8->H9 H11 H O10->H11 O13 O C12->O13 N14 N C12->N14 H15 H N14->H15 H16 H N14->H16

Caption: Molecular structure with proton labeling for NMR assignment.

Experimental Protocols: Overcoming Analytical Challenges

Part 1: Sample Preparation Protocol

The primary challenge in the NMR analysis of boronic acids is their propensity to dehydrate and form cyclic trimers known as boroxines.[3] This equilibrium between the monomeric acid and the trimeric anhydride can lead to complex or uninterpretable spectra with multiple sets of signals. The choice of solvent is critical to suppress boroxine formation. Protic solvents like methanol or water effectively solvate the boronic acid group, breaking up oligomers and ensuring the predominance of the monomeric species.[2]

Methodology:

  • Analyte Weighing: Accurately weigh 5–10 mg of this compound into a clean, dry vial.

  • Solvent Selection & Dissolution: Add 0.6–0.7 mL of a suitable deuterated solvent.

    • Recommended: Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆). These solvents disrupt the hydrogen bonding network that leads to oligomerization.[2] D₂O is also effective.[2]

    • Avoid: Aprotic solvents like Chloroform-d (CDCl₃) or Acetone-d₆, which can promote boroxine formation and may lead to poor solubility.

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer to NMR Tube:

    • Transfer the solution into a 5 mm NMR tube.

    • Expert Tip: For optimal results, especially if ¹¹B NMR is also planned, use a quartz NMR tube instead of a standard borosilicate glass tube. Borosilicate glass contains boron and will produce a very broad, underlying signal that can interfere with baseline correction and analysis.[4]

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard that does not react with the analyte and has non-overlapping signals.

Part 2: NMR Acquisition Workflow

The following parameters are provided as a starting point for a 400 MHz or 500 MHz spectrometer. Optimization may be required based on the instrument and sample concentration.

Workflow Diagram:

workflow cluster_nmr NMR Experiments prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) load Insert Sample & Lock prep->load shim Shim Gradients load->shim proton ¹H Acquisition (16-32 scans) shim->proton Tune & Match Probe carbon ¹³C {¹H} Acquisition (1024+ scans) proton->carbon process Data Processing (FT, Phasing, Baseline Correction) proton->process carbon->process analyze Spectral Analysis & Interpretation process->analyze

Caption: General workflow for NMR data acquisition and analysis.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative excitation. Proton-decoupled for ¹³C.
Spectral Width ~16 ppm (e.g., -2 to 14 ppm)~220 ppm (e.g., -10 to 210 ppm)Encompasses all expected signals for the compound class.
Number of Scans (NS) 16 - 641024 - 4096Sufficient for good S/N in ¹H. More scans needed for low-abundance ¹³C.
Relaxation Delay (D1) 2 - 5 seconds2 secondsAllows for near-complete T1 relaxation, crucial for accurate integration.
Acquisition Time (AQ) ~2 - 4 seconds~1 - 2 secondsBalances resolution with experimental time.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature.

Spectral Interpretation and Data Analysis

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, and one or two signals in the amide region.

  • Aromatic Region (δ 8.0–9.0 ppm): The pyridine protons are deshielded by the electronegative nitrogen atom and the ring current.

    • H₂: Expected to be the most downfield signal, appearing as a singlet or a narrow doublet, due to its position between the nitrogen and the boronic acid group.

    • H₄: Expected to appear as a doublet of doublets, coupling to both H₂ (meta coupling, small J) and H₅ (ortho coupling, large J).

    • H₅: Expected to appear as a doublet, coupling to H₄ (ortho coupling).

  • Amide Protons (-CONH₂): These protons typically appear as a broad singlet between δ 7.5 and 8.5 ppm in DMSO-d₆. The signal may be split into two separate broad singlets due to hindered rotation around the C-N bond.

  • Boronic Acid Protons (-B(OH)₂): In DMSO-d₆, these may appear as a very broad singlet. In D₂O or Methanol-d₄, this signal will be absent due to rapid solvent exchange.[2]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six signals for the six unique carbon atoms.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 165–175 ppm.

  • Aromatic Carbons (Pyridine Ring): These carbons will resonate between δ 120–160 ppm.

    • C-B Carbon (C₃): The signal for the carbon directly attached to the boron atom is often broadened due to quadrupolar relaxation effects from the ¹¹B (I=3/2) and ¹⁰B (I=3) nuclei.[5] This broadening is a key diagnostic feature. Its chemical shift will be in the aromatic region but can be difficult to pinpoint precisely without 2D NMR.

    • The other pyridine carbons (C₂, C₄, C₅, C₆) will appear as sharp signals in the aromatic region.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Signal AssignmentPredicted ¹H Shift (ppm)¹H Multiplicity¹H IntegrationPredicted ¹³C Shift (ppm)
H₂ ~8.9 - 9.1d1H~150 - 155
H₄ ~8.2 - 8.4dd1H~140 - 145
H₅ ~8.0 - 8.2d1H~125 - 130
-CONH₂ ~7.6 - 8.3br s2H-
-B(OH)₂ Variable, broadbr s2H-
C=O ---~168 - 172
C-B (C₃) ---~130 - 135 (Broad)
C₆ ---~148 - 152

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and pH.

Conclusion

The successful NMR analysis of this compound hinges on proper sample preparation to mitigate oligomerization and the use of appropriate acquisition parameters. By employing a protic deuterated solvent such as DMSO-d₆ or Methanol-d₄, researchers can obtain clean, interpretable spectra of the monomeric species. The characteristic signals, including the downfield aromatic protons and the potentially broadened carbon signal attached to boron, provide a definitive spectroscopic signature for structural confirmation and purity assessment. This guide provides a robust framework for obtaining high-quality, reliable NMR data essential for advancing research and development involving this important chemical entity.

References

Application Notes and Protocols: Mass Spectrometry Analysis of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine boronic acids and their derivatives are foundational building blocks in modern medicinal chemistry and drug development, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex pharmaceutical compounds.[1][2] Their pivotal role necessitates robust and reliable analytical methods for characterization, purity assessment, and reaction monitoring. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose. This guide provides an in-depth exploration of the mass spectrometric analysis of pyridine boronic acids, addressing the unique chemical challenges they present and offering detailed, field-proven protocols for their successful characterization. We will delve into both direct analysis and derivatization strategies, discuss common ionization techniques, and elucidate characteristic fragmentation patterns.

The Core Analytical Challenge: The Instability of Boronic Acids

The primary difficulty in the mass spectrometry of boronic acids is their inherent propensity to undergo dehydration and cyclize into a trimeric anhydride known as a boroxine.[3][4] This process can occur thermally in the MS ion source or even in solution, leading to a dominant ion in the mass spectrum that is three times the mass of the analyte minus three water molecules ([3M - 3H₂O]). This phenomenon can suppress the desired molecular ion signal, complicate spectral interpretation, and impede accurate molecular weight determination.[5][6]

Boroxine_Formation cluster_0 Boronic Acid Monomers cluster_1 Dehydration & Trimerization cluster_2 Cyclic Boroxine B1 R-B(OH)₂ Reaction - 3 H₂O B1->Reaction B2 R-B(OH)₂ B2->Reaction B3 R-B(OH)₂ B3->Reaction Boroxine O R-B O B-R O B-R Reaction->Boroxine

Caption: Dehydration of three boronic acid monomers to form a cyclic boroxine.

Understanding and mitigating boroxine formation is central to the successful MS analysis of these compounds. The following sections outline two primary strategies: direct analysis under optimized conditions and analysis following chemical derivatization to enhance stability.

Strategy 1: Direct Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For high-throughput applications such as reaction monitoring, direct analysis without derivatization is highly desirable.[7] Modern electrospray ionization (ESI) techniques, coupled with optimized instrument parameters, can successfully analyze underivatized pyridine boronic acids.

Ionization Technique: Electrospray Ionization (ESI)

ESI is the most common and effective ionization method for LC-MS analysis of boronic acids.[8][9] Analysis is typically performed in negative ion mode , which facilitates the deprotonation of the boronic acid hydroxyl groups to form a stable [M-H]⁻ anion.[10][11] This approach often yields a cleaner spectrum with a more prominent molecular ion compared to positive mode.

The cone voltage (or fragmentor voltage) is a critical parameter to optimize. A lower cone voltage generally minimizes in-source fragmentation and reduces the propensity for dehydration and boroxine formation, while a higher voltage can be used to induce fragmentation for structural studies.[5] A systematic variation of the cone voltage is recommended during method development to find the optimal balance between signal intensity and the formation of unwanted adducts or trimers.[5]

Data Interpretation: Key Spectral Features

When analyzing a pyridine boronic acid, look for these key features in the mass spectrum:

  • Molecular Ion: The deprotonated molecule, [M-H]⁻, in negative mode.

  • Boron Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This results in a characteristic isotopic pattern where the M+1 peak has a significantly lower intensity than would be expected from ¹³C alone. This 1:4 ratio is a definitive signature for the presence of a single boron atom in an ion.[3]

  • Adducts: In positive mode, adducts with sodium [M+Na]⁺ or solvent molecules may be observed.[6]

  • Boroxine Ion: The [3M - 3H₂O - H]⁻ ion may still be present, even under optimized conditions. Its presence should be noted but can be minimized.

Protocol 1: General Purpose LC-MS Method for Pyridine Boronic Acids

This protocol provides a robust starting point for the analysis of a wide range of pyridine boronic acids.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the pyridine boronic acid sample in a suitable solvent (e.g., 50:50 acetonitrile/water or methanol) to a final concentration of approximately 1-10 µg/mL.[11]

    • Ensure complete dissolution. Sonication may be used if necessary.

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • Chromatographic Separation:

    • Inject 1-5 µL of the prepared sample onto the LC system.

    • Perform the separation using the parameters outlined in the table below. A gradient elution is typically required to separate the analyte from impurities and potential starting materials.

  • Mass Spectrometric Detection:

    • Analyze the column eluent using an ESI-equipped mass spectrometer.

    • Acquire data in both positive and negative ion modes initially, then optimize for the mode that provides the best signal-to-noise for the molecular ion (typically negative mode).

Table 1: Recommended LC-MS Parameters

ParameterRecommended SettingRationale & Key Insights
LC Column Reversed-Phase C18 (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[7]Provides good retention and separation for a broad range of aromatic boronic acids.
Mobile Phase A 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water[7][12]Ammonium acetate provides a volatile buffer compatible with MS. Formic acid can aid in positive mode ionization.
Mobile Phase B Acetonitrile[7][10]A common, effective organic solvent for reversed-phase chromatography.
Flow Rate 0.2 - 0.5 mL/minStandard flow rate for analytical LC-MS applications.
Gradient Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.A generic gradient that should be optimized for the specific analyte to ensure good separation.
Column Temp 30 - 45 °C[12]Elevated temperatures can improve peak shape but may also promote on-column degradation if excessive.
MS Ionization Electrospray Ionization (ESI), Negative Mode[10][11]Promotes the formation of the [M-H]⁻ ion, which is often the most stable and abundant species for boronic acids.
Capillary Voltage 2.5 - 3.5 kVStandard range for ESI.
Cone Voltage 15 - 40 V (Optimize)[5]Critical Parameter. Start low (~20V) to minimize boroxine formation. Systematically increase to find the best signal for the molecular ion.
Source Temp 120 - 150 °CHigher temperatures can promote dehydration; use the lowest temperature that still allows for efficient desolvation.
Mass Range m/z 50 - 800A broad range to capture the analyte, potential fragments, and the possible boroxine trimer.

Strategy 2: Analysis via Chemical Derivatization

When direct analysis is insufficient, or for thermally labile compounds requiring GC-MS, chemical derivatization is a powerful strategy to stabilize the boronic acid moiety. Derivatization converts the reactive B(OH)₂ group into a more stable cyclic ester or other adduct.

Derivatization with Diols to Form Boronic Esters

Reacting the boronic acid with a 1,2- or 1,3-diol, such as pinacol or ethylene glycol, forms a five- or six-membered cyclic boronate ester.[3][5] These esters are significantly more stable and less prone to dehydration. Pinacol esters are particularly common in synthesis and are well-suited for MS analysis.[1][13]

Protocol 2: GC-MS Analysis via Silylation

Gas chromatography requires volatile and thermally stable analytes. Boronic acids must be derivatized prior to GC-MS analysis. Silylation is a common and effective method.[4]

Step-by-Step Methodology:

  • Derivatization:

    • Place ~1 mg of the pyridine boronic acid sample in a 2 mL GC vial.

    • Add 100 µL of a dry, aprotic solvent such as pyridine or acetonitrile.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).[4]

    • Cap the vial tightly and heat at 60–70 °C for 30 minutes to ensure complete reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system using the parameters in the table below.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale & Key Insights
Injector Temp 250 - 280 °C[4]Ensures rapid volatilization of the derivatized analyte without thermal degradation.
GC Column Non-polar capillary column (e.g., DB-5ms, HP-5ms)[4]Standard column for a wide range of organic compounds.
Oven Program Initial: 100°C for 2 min, Ramp: 10°C/min to 280°C, Hold for 5 min.[4]This general program should be optimized to achieve baseline separation of the analyte from any side products.
Ionization Mode Electron Ionization (EI) at 70 eV[4]Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temp 230 °C[4]A standard source temperature that balances ionization efficiency and potential thermal degradation.
Mass Range m/z 40 - 550Captures the derivatized molecular ion and its characteristic fragments.

Fragmentation Patterns of Pyridine Boronic Acids

Understanding the fragmentation is key to confirming the structure of an unknown or verifying the identity of a synthesized compound. Under EI (in GC-MS) or through in-source fragmentation/MS-MS (in LC-MS), pyridine boronic acids exhibit predictable cleavage patterns.

The molecular ion (M⁺˙) or protonated molecule ([M+H]⁺) will typically undergo fragmentation through several pathways:

  • Losses from the Boronic Acid Group: Initial losses of water (H₂O) or a hydroxyl radical (•OH) are common.

  • Pyridine Ring Fission: The pyridine ring can undergo characteristic fragmentation, most notably the loss of hydrogen cyanide (HCN, 27 Da).[14]

  • Cleavage of the C-B Bond: The bond between the pyridine ring and the boron atom can cleave, leading to ions corresponding to the pyridine ring and the boronic acid moiety.

Fragmentation_Pathway M Pyridine Boronic Acid [M]+• F1 [M - H₂O]+• (Loss of Water) M->F1 - H₂O F2 [M - OH]+ M->F2 - •OH F3 [Pyridine]+• (C-B Cleavage) M->F3 - B(OH)₂ F4 [M - HCN]+• (Ring Fission) M->F4 - HCN

Caption: Proposed fragmentation pathways for a generic pyridine boronic acid.

Conclusion

The mass spectrometric analysis of pyridine boronic acids is an essential tool in pharmaceutical development. While the inherent instability of these compounds presents a challenge, it can be effectively managed through two robust strategies: direct LC-MS analysis in negative ion mode with optimized source conditions, or analysis following chemical derivatization to form stable esters. By understanding the potential for boroxine formation, leveraging the characteristic boron isotopic signature, and interpreting the predictable fragmentation patterns, researchers can confidently characterize these vital chemical building blocks with high accuracy and reliability.

References

Navigating the Challenges of C-N Bond Formation: A Detailed Guide to Chan-Lam Coupling with Pyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylpyridines and the Chan-Lam Coupling

The N-arylpyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and robust synthetic methods for its construction. The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction between an N-H containing compound and a boronic acid, has emerged as a powerful tool for forging C-N bonds under relatively mild conditions.[1][2][3] It offers a significant advantage over methods like the Buchwald-Hartwig amination, particularly in its compatibility with air and moisture, simplifying the experimental setup.[3][4]

However, the application of heteroaromatic boronic acids, especially pyridyl boronic acids, in Chan-Lam couplings presents a unique set of challenges. The pyridine nitrogen can coordinate to the copper catalyst, potentially inhibiting catalytic activity, and the electron-deficient nature of the pyridine ring can influence the reaction's efficiency.[5][6] This guide provides a comprehensive, experience-driven protocol for successfully navigating these challenges, enabling researchers to reliably synthesize N-pyridyl compounds. We will delve into the mechanistic nuances, provide a detailed, step-by-step experimental procedure, and offer insights into optimizing reaction conditions for this specific, yet crucial, substrate class.

Mechanistic Considerations: Why Pyridyl Boronic Acids Require Special Attention

The generally accepted catalytic cycle for the Chan-Lam coupling provides a framework for understanding the reaction. However, the introduction of a pyridyl boronic acid necessitates a more nuanced view, as the pyridine's lone pair adds a layer of complexity not present with simple aryl boronic acids.

The Generalized Catalytic Cycle:

  • Amine Coordination & Deprotonation: The starting amine or amide coordinates to the Cu(II) catalyst, and a base facilitates deprotonation to form a copper-amido intermediate.[3]

  • Transmetalation: The boronic acid transfers its aryl group to the copper center, which may involve a Cu(III) intermediate.[1][7]

  • Reductive Elimination: The C-N bond is formed as the copper species reductively eliminates the N-aryl product, regenerating a Cu(I) species.[1][7]

  • Re-oxidation: The Cu(I) catalyst is re-oxidized to the active Cu(II) state by an oxidant, typically atmospheric oxygen, completing the cycle.[4][8][9]

The Pyridine Problem: The Lewis basic nitrogen atom on the pyridyl boronic acid can act as a competitive ligand, coordinating to the copper center. This coordination can sequester the catalyst, forming a stable, off-cycle complex that inhibits turnover.[5][10] Furthermore, the electron-deficient nature of the pyridine ring can render the boronic acid less reactive in the crucial transmetalation step.

To overcome these challenges, strategic choices in catalyst, ligand, base, and solvent are paramount. The protocol outlined below is designed to mitigate these inhibitory effects and promote efficient C-N bond formation.

Visualizing the Catalytic Pathway

The following diagram illustrates the key steps in the Chan-Lam coupling, highlighting the potential for catalyst inhibition by the pyridyl substrate.

Caption: Catalytic cycle of the Chan-Lam coupling and the off-cycle inhibition pathway caused by pyridyl boronic acid coordination to the copper catalyst.

Detailed Experimental Protocol: Chan-Lam Coupling of a Generic Amine with 3-Pyridylboronic Acid

This protocol provides a robust starting point for the coupling of various N-H containing nucleophiles with pyridyl boronic acids. It is designed for a typical small-scale laboratory synthesis (0.5 mmol scale).

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
Amine/Amide/CarbamateReagent GradeSigma-AldrichThe N-H nucleophile. Ensure it is dry.
3-Pyridylboronic Acid>95% PurityCombi-BlocksCan be hygroscopic. Store in a desiccator. Other isomers (2-pyridyl, 4-pyridyl) may require further optimization.
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, >98%Strem ChemicalsA common and effective copper source. Other sources like Cu(OTf)₂ or CuCl can be used but may require different conditions.[7]
PyridineAnhydrousAcros OrganicsActs as both a base and a ligand. Using pyridine can help saturate copper coordination sites, mitigating inhibition by the boronic acid.[1][11]
Dichloromethane (DCM)AnhydrousFisher ScientificA good general solvent for this reaction. Toluene or MeOH can also be effective.[12]
4Å Molecular SievesPowdered, activatedAlfa AesarOptional but recommended for sensitive substrates to ensure anhydrous conditions, which can be critical for preventing boronic acid decomposition.[9][13]
Reaction Vial (e.g., 8 mL)VWRMust have a screw cap with a PTFE septum.
Stir Bar

Reaction Setup and Execution Workflow:

Workflow A 1. Vial Preparation Add stir bar and optional 4Å molecular sieves to reaction vial. B 2. Reagent Addition Add Cu(OAc)₂, Amine, and 3-Pyridylboronic Acid. A->B C 3. Solvent & Base Add anhydrous DCM and anhydrous Pyridine via syringe. B->C D 4. Reaction Conditions Seal vial loosely or pierce septum. Stir at room temperature, open to air. C->D E 5. Monitoring Monitor reaction progress by TLC or LC-MS. D->E F 6. Workup Filter through Celite. Concentrate the filtrate. E->F G 7. Purification Purify the crude product by column chromatography. F->G H 8. Characterization Analyze the pure product (NMR, MS). G->H

Caption: Step-by-step workflow for the Chan-Lam coupling of an amine with 3-pyridylboronic acid.

Step-by-Step Procedure:

  • Preparation: To an 8 mL reaction vial equipped with a magnetic stir bar, add powdered 4Å molecular sieves (approx. 100 mg), if desired.

    • Rationale: While many Chan-Lam reactions are tolerant to moisture, ensuring anhydrous conditions is critical for preventing the competitive hydrolysis of the boronic acid (protodeboronation), which is a common side reaction.[9][13][14]

  • Addition of Solids: To the vial, add the amine (0.5 mmol, 1.0 equiv), 3-pyridylboronic acid (0.75 mmol, 1.5 equiv), and copper(II) acetate (0.05 mmol, 0.1 equiv).

    • Rationale: An excess of the boronic acid is commonly used to drive the reaction to completion and to compensate for potential homocoupling or degradation pathways.[8][12] 10 mol% of the copper catalyst is a standard starting point for optimization.

  • Addition of Liquids: Add anhydrous dichloromethane (DCM, 2.5 mL, 0.2 M) followed by anhydrous pyridine (1.0 mmol, 2.0 equiv) via syringe.

    • Rationale: Pyridine serves a dual role. As a base, it facilitates the deprotonation of the N-H nucleophile.[3] As a ligand, it coordinates to the copper center, which can improve the reaction rate with pyridyl boronic acids by preventing the formation of a more stable, inhibitory complex with the substrate itself.[1][11]

  • Reaction Conditions: The vial is capped but not sealed airtight; it is typically left open to the air by piercing the septum with a needle or by loosely screwing the cap. Allow the reaction to stir vigorously at room temperature.

    • Rationale: The Chan-Lam coupling requires an oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination. Molecular oxygen from the air is the most common and convenient oxidant for this purpose.[2][4][9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis until the starting amine is consumed (typically 12-24 hours).

    • Rationale: Reaction times can vary significantly based on the nucleophilicity of the amine and the specific isomer of the pyridyl boronic acid. Direct monitoring prevents premature workup or unnecessary extension of the reaction time.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM (approx. 5 mL). Filter the mixture through a small plug of Celite to remove the catalyst and molecular sieves. Wash the Celite pad with DCM (2 x 5 mL). Concentrate the combined filtrate under reduced pressure.

    • Rationale: Filtration through Celite is an effective method for removing heterogeneous copper salts and other insoluble materials before purification.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-pyridyl product.

    • Rationale: Chromatography is typically required to separate the desired product from unreacted boronic acid, homocoupled byproducts (bipyridines), and other minor impurities.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low to No Conversion1. Catalyst Inhibition2. Insufficiently reactive amine3. Water in the reaction1. Increase pyridine loading (up to 4 equiv) or screen other N-ligands (e.g., DMAP).[15]2. Switch to a more activating base like triethylamine. Consider heating the reaction (40-60 °C).[16]3. Ensure all reagents and solvents are scrupulously dry. Use freshly activated molecular sieves.
Significant Side Products1. Boronic acid homocoupling2. Protodeboronation1. Lower the reaction temperature. Ensure a slight excess, but not a gross excess, of boronic acid.2. Ensure anhydrous conditions. A less polar solvent might also help.[14]
Difficulty with 2-Pyridylboronic AcidsSteric hindrance and stronger chelation to the copper center.Reactions with the 2-pyridyl isomer are notoriously more difficult.[6] Consider increasing the temperature significantly (e.g., refluxing toluene). Screening alternative copper sources (e.g., CuI) and ligands (e.g., phenanthroline derivatives) may be necessary.

Conclusion

The Chan-Lam coupling of pyridyl boronic acids is a highly valuable transformation that requires careful consideration of the substrate's unique electronic and coordinating properties. By understanding the potential for catalyst inhibition and by employing a well-designed protocol that utilizes pyridine as both a base and a ligand under anhydrous conditions, researchers can successfully overcome these challenges. The procedure detailed here serves as a field-tested starting point, providing a reliable pathway to the synthesis of N-arylpyridines. As with any reaction, empirical optimization based on the specific substrates is key to achieving high yields and purity, further expanding the synthetic chemist's toolkit for modern drug discovery and materials science.

References

Application Note: (6-Carbamoylpyridin-3-yl)boronic acid as a Strategic Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract: This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of (6-carbamoylpyridin-3-yl)boronic acid. It provides an in-depth exploration of its use as a versatile building block in modern organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This guide includes field-tested protocols, explains the rationale behind experimental choices, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The pyridine ring's ability to act as a hydrogen bond acceptor and its unique electronic properties make it a privileged structure in drug design. This compound has risen to prominence as a key building block that enables the direct incorporation of a 2-carbamoylpyridine-5-yl moiety into target molecules. The carbamoyl group at the 2-position is particularly significant as it can modulate physicochemical properties such as solubility and engage in critical hydrogen-bonding interactions within a biological target's binding site, thereby enhancing potency and selectivity.

The true synthetic power of this reagent lies in its boronic acid functionality, which makes it an ideal partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, stands out as one of the most robust and widely used methods for carbon-carbon bond formation.[1][2] Its operational simplicity, tolerance of a wide range of functional groups, and mild reaction conditions have cemented its role as an indispensable tool in the synthesis of complex organic molecules.[1][3]

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's characteristics is paramount for its effective and safe use in the laboratory.

PropertyValueSource(s)
CAS Number 1164100-82-6[4][5][6]
Molecular Formula C₆H₇BN₂O₃[4][5][6]
Molecular Weight 165.94 g/mol [4][5]
Appearance White to off-white solid
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[6]

Expert Handling and Storage Insights: Boronic acids are susceptible to degradation, most notably through protodeboronation, a process exacerbated by moisture. Therefore, this compound must be stored in a tightly sealed container in a cool, dry environment. To ensure reproducibility, it is best practice to handle the solid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture, which can deactivate the reagent and lead to inconsistent reaction outcomes.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound, facilitating the creation of a C-C bond between the pyridine ring and various aryl or heteroaryl halides and triflates.[1][3]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood pathway involving a palladium catalyst. It proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product BoronicAcid (6-Carbamoylpyridin-3-yl)B(OH)2 Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [Ar'B(OH)₃]⁻ Base->Boronate Boronate->Transmetal Activated Nucleophile

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices: The base is not merely an additive; it is essential for activating the boronic acid.[7][8] It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step to proceed efficiently.[7][8] The choice of solvent is also critical; solvent systems like dioxane/water or DME/water are common, as they help to solubilize both the organic and inorganic reagents.[9]

Detailed Protocol: Synthesis of 2-Carbamoyl-5-(4-fluorophenyl)pyridine

This protocol provides a reliable, step-by-step method for the coupling of this compound with 1-bromo-4-fluorobenzene.

Experimental Workflow:

Suzuki_Workflow Setup 1. Assemble & Inert Reaction Vessel Reagents 2. Charge Reagents: - Boronic Acid - Aryl Bromide - Base Setup->Reagents Solvent 3. Add Degassed Solvents Reagents->Solvent Catalyst 4. Add Pd Catalyst & Ligand Solvent->Catalyst Reaction 5. Heat & Monitor Reaction (TLC or LC-MS) Catalyst->Reaction Workup 6. Aqueous Work-up & Extraction Reaction->Workup Purify 7. Column Chromatography Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq.)

  • 1-Bromo-4-fluorobenzene (1.1 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: Add this compound, 1-bromo-4-fluorobenzene, and potassium carbonate to a flame-dried or oven-dried round-bottom flask containing a magnetic stir bar.

  • Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water (a common ratio is 4:1 dioxane:water). Degassing the water (e.g., by bubbling argon through it for 20-30 minutes) is vital to remove dissolved oxygen.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the stirring mixture. The dppf ligand is robust and effective for many cross-coupling reactions.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 85-100 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 2-16 hours).

  • Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Self-Validation System: The success of the protocol is validated at multiple stages. Reaction completion is confirmed by LC-MS, which should show the disappearance of the starting materials and the emergence of a peak corresponding to the product's mass. The final purity and structural identity are unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Advanced Considerations and Troubleshooting

Ligand and Catalyst Selection: While Pd(dppf)Cl₂ is a reliable workhorse, challenging or sterically hindered substrates may require more specialized catalysts. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ can often improve yields and reaction rates for difficult couplings.

Protodeboronation Side Reaction: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom.[2] This is often promoted by excess water or acidic conditions. To mitigate this, ensure all reagents and solvents are of high quality, the reaction is sufficiently basic, and reaction times are not unnecessarily prolonged.

Boronic Esters as Alternatives: For substrates where the boronic acid proves unstable, conversion to a more robust derivative, such as a pinacol boronate ester, can be a valuable strategy. These esters are often more stable to chromatography and less prone to protodeboronation.[7]

Conclusion

This compound is an exceptionally useful and strategic building block in the synthetic chemist's toolkit. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for the synthesis of highly functionalized biaryl and heteroaryl compounds, which are of significant interest in drug discovery and materials science. By following the detailed protocols and understanding the key experimental parameters outlined in this guide, researchers can confidently and successfully employ this versatile reagent in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Nuances of (6-Carbamoylpyridin-3-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Carbamoylpyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your synthetic outcomes.

Introduction: The Utility and Challenges of a Key Heterocyclic Building Block

This compound is a valuable reagent in medicinal chemistry and materials science, enabling the introduction of a functionalized pyridine moiety, a common scaffold in many biologically active compounds. However, its use in the widely-employed Suzuki-Miyaura cross-coupling reaction is not without its challenges. The electronic properties of the pyridine ring and the presence of the carbamoyl group can predispose the molecule to several side reactions, leading to reduced yields and complex purification profiles. This guide will dissect these potential issues and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the most likely side reactions?

A1: Low yields in Suzuki-Miyaura couplings involving this compound typically stem from three primary side reactions: protodeboronation, homocoupling of the boronic acid, and, to a lesser extent, hydrolysis of the carbamoyl group.

  • Protodeboronation: This is a common pathway for heteroaromatic boronic acids where the carbon-boron bond is cleaved and replaced by a hydrogen atom, leading to the formation of nicotinamide. This side reaction is often promoted by the presence of water and the basicity of the reaction medium. Pyridylboronic acids, in particular, can be susceptible to this decomposition pathway.[1]

  • Homocoupling: The formation of a symmetrical biaryl dimer from two molecules of the boronic acid is another frequent side reaction. This can be mediated by the presence of oxygen in the reaction mixture or by the palladium(II) precatalyst.

  • Carbamoyl Group Hydrolysis: Under strongly basic aqueous conditions, the carbamoyl group (-CONH2) can undergo hydrolysis to the corresponding carboxylic acid (-COOH). While generally less facile than the other two side reactions, it can contribute to product loss and the formation of impurities, especially at elevated temperatures and prolonged reaction times.

Q2: I am observing a significant amount of nicotinamide in my reaction mixture. How can I minimize protodeboronation?

A2: Minimizing protodeboronation of this compound requires careful control of the reaction conditions. Here are several strategies:

  • Choice of Base: The type and strength of the base are critical. While an aqueous base is necessary to activate the boronic acid for transmetalation, excessively harsh basic conditions can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) over stronger bases like sodium hydroxide (NaOH). The use of non-aqueous conditions with a base like potassium phosphate (K3PO4) can also be effective.[2]

  • Solvent System: While some water is often necessary, minimizing its amount can suppress protodeboronation. A mixed solvent system, such as dioxane/water or THF/water, is common. Ensure your organic solvents are anhydrous before adding the aqueous base.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation. Monitor your reaction closely by TLC or LC-MS to determine the optimal endpoint.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. The boronic acid can be generated in situ under the reaction conditions.

Q3: My main byproduct is the homocoupled dimer of this compound. What is causing this and how can I prevent it?

A3: Homocoupling is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidative coupling of the boronic acid.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2), it can directly react with the boronic acid to form the homocoupled product and generate the active Pd(0) species.

To mitigate homocoupling:

  • Degassing: Rigorously degas your reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Choice of Palladium Source: Using a Pd(0) source, such as Pd(PPh3)4 or Pd2(dba)3, can reduce the initial Pd(II)-mediated homocoupling. If using a Pd(II) source, the addition of a phosphine ligand will facilitate its reduction to Pd(0) and initiate the catalytic cycle more efficiently.

  • Reaction Setup: Maintain a positive pressure of an inert gas throughout the reaction to prevent oxygen from entering the system.

Q4: Can the carbamoyl group itself participate in or be affected by the cross-coupling reaction?

A4: The carbamoyl group is generally a robust functional group under typical Suzuki-Miyaura conditions. However, there are a few considerations:

  • Hydrolysis: As mentioned, under strong aqueous base and heat, the amide can hydrolyze to a carboxylic acid. If this is a persistent issue, using milder bases and anhydrous conditions is recommended.

  • N-Arylation: While less common for primary amides, N-arylation (a Buchwald-Hartwig type reaction) could be a minor side reaction, though it typically requires a different catalyst system. With the standard Suzuki-Miyaura catalysts, this is usually not a significant concern.

  • Directed Ortho-Metalation: The carbamoyl group is not a strong directing group for ortho-lithiation, so side reactions involving functionalization of the pyridine ring at the C5 position are unlikely.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting your reactions with this compound.

Problem 1: Low Conversion of Starting Materials
Potential Cause Explanation Suggested Solution
Inefficient Catalyst Activity The Pd(0) active species may not be forming efficiently, or the catalyst may be deactivated.- Use a pre-formed Pd(0) catalyst like Pd(PPh3)4. - If using a Pd(II) precatalyst, ensure you are using an appropriate phosphine ligand to facilitate reduction and stabilize the active catalyst. - Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%).
Poor Boronic Acid Activation The base may not be effective in forming the reactive boronate species.- Switch to a different base. For example, if K2CO3 is not working, try Cs2CO3 or K3PO4. - Ensure adequate mixing to facilitate the interaction between the solid base and the boronic acid. - Add a small amount of water if using anhydrous conditions with a base like K3PO4, as it can sometimes aid in the activation.
Substrate-Specific Issues The aryl halide coupling partner may be particularly unreactive (e.g., an electron-rich aryl chloride).- Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). - Increase the reaction temperature.
Problem 2: Multiple Unidentified Byproducts
Potential Cause Explanation Suggested Solution
Reaction Temperature Too High Elevated temperatures can lead to decomposition of starting materials, reagents, or the desired product.- Run the reaction at a lower temperature for a longer period. - Perform a temperature screen to find the optimal balance between reaction rate and byproduct formation.
Impure Starting Materials Impurities in the this compound or the aryl halide can lead to side reactions.- Check the purity of your starting materials by NMR or LC-MS. - Purify the starting materials if necessary. This compound can sometimes exist as the boroxine, which may have different reactivity.
Ligand Decomposition Some phosphine ligands can be sensitive to air or heat, leading to loss of catalyst activity and potential side reactions.- Use air-stable pre-catalysts. - Ensure proper handling of air-sensitive ligands.

Visualizing the Side Reactions: A Mechanistic Overview

To better understand the competing pathways, the following diagrams illustrate the desired Suzuki-Miyaura cycle and the key side reactions.

Suzuki_Miyaura_Cycle cluster_0 Desired Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetalation Ar'B(OH)3- RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Product Ar-Ar' (Desired Product) RedElim->Product

Caption: The desired Suzuki-Miyaura catalytic cycle.

Side_Reactions cluster_1 Protodeboronation cluster_2 Homocoupling cluster_3 Hydrolysis BoronicAcid_P This compound Nicotinamide Nicotinamide (Side Product) BoronicAcid_P->Nicotinamide H+ (from H2O, etc.) BoronicAcid_H This compound (2 eq.) Dimer Homocoupled Dimer (Side Product) BoronicAcid_H->Dimer O2 or Pd(II) Carbamoyl This compound CarboxylicAcid 6-(Carboxy)pyridin-3-yl)boronic acid (Side Product) Carbamoyl->CarboxylicAcid H2O, Base, Heat

Caption: Major side reaction pathways.

Experimental Protocols: Best Practices

Here is a representative, optimized protocol for a Suzuki-Miyaura coupling with this compound designed to minimize side reactions.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh3)4 (0.03 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Bubble argon through the resulting suspension for 15-20 minutes to ensure thorough degassing.

  • Add Pd(PPh3)4 to the flask under a positive flow of argon.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Crude (6-Carbamoylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (6-Carbamoylpyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the purification of this important building block. The following question-and-answer format directly addresses specific issues you may encounter in your experiments, moving beyond simple procedural steps to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in my crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. However, some common impurities are frequently observed:

  • Starting Materials: Unreacted starting materials, such as the corresponding halo-pyridine precursor, are common.

  • Homocoupling Byproducts: Dimerization of the starting material can occur as a side reaction.[1]

  • Protodeborylation Products: The carbon-boron bond can be cleaved, leading to the formation of the corresponding pyridine-6-carboxamide. This is a particularly common issue with sterically hindered or electron-rich arylboronic acids.

  • Boroxines: Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines.[2][3] These are often in equilibrium with the boronic acid in solution.

  • Inorganic Salts: Salts from the workup procedure, such as those from acid or base washes, may be present.

Q2: My crude product is a sticky oil or an amorphous solid. How can I induce crystallization for purification by recrystallization?

A2: Obtaining a crystalline solid is the first critical step for successful recrystallization. If your product is not a solid, consider the following techniques:

  • Trituration: This involves repeatedly washing the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.[1] For a polar compound like this compound, non-polar solvents like hexanes or diethyl ether might be effective for removing less polar impurities. The mechanical action of scratching the flask with a glass rod during trituration can often induce crystallization.[1]

  • Solvent-Antisolvent Crystallization: Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can promote the formation of crystals.[1]

  • Cooling: For oily products, cooling to a low temperature (e.g., in a refrigerator or freezer) overnight can sometimes induce solidification.[4]

Q3: I'm struggling with column chromatography. The compound either streaks badly on the TLC plate or seems to decompose on the silica gel. What can I do?

A3: Standard silica gel chromatography can be challenging for boronic acids due to their polar nature and Lewis acidity, which can lead to strong adsorption and degradation on the acidic silica surface.[1][5] Here are some strategies to overcome these issues:

  • Use of Modifiers: Adding a small amount of a modifier to the eluent can improve chromatography. For example, a trace of acetic acid or triethylamine can help to reduce tailing on the TLC plate.[1]

  • Boric Acid Impregnated Silica: Pre-treating the silica gel with a boric acid solution can sometimes improve the separation of boronic esters, though its effectiveness for pyridinylboronic acids may vary.[6]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[1] Reverse-phase chromatography (C18) is another option, although it may require method development to achieve good separation and recovery, as some boronic acids can still exhibit poor peak shape or decompose.[4][5]

  • Conversion to a Boronate Ester: A common and often effective strategy is to convert the boronic acid to its corresponding pinacol boronate ester.[4] These esters are generally less polar and more stable on silica gel, making them easier to purify by standard column chromatography. The boronic acid can then be regenerated by hydrolysis.

Troubleshooting Guide

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Action
Excessive Solvent Used Use the minimum amount of hot solvent required to dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.[2]
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to smaller, less pure crystals.[2]
Product is Soluble in the Wash Solvent Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.[2]
Incomplete Crystallization After cooling to room temperature, place the flask in an ice bath for an extended period (e.g., 30 minutes or longer) to ensure maximum precipitation of the product.[2]
Issue 2: Persistent Impurities After Purification
Potential Cause Troubleshooting Action
Co-crystallization of Impurities If an impurity has similar solubility properties to your product, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary.
Boroxine Formation The presence of boroxine anhydrides can complicate purification. Recrystallizing from an aqueous solvent system can help to hydrolyze the boroxine back to the desired boronic acid.[2]
Acidic or Basic Impurities If the impurities have acidic or basic functional groups, an acid-base extraction can be a powerful purification technique.[4][7]
Issue 3: Product "Oils Out" During Recrystallization
Potential Cause Troubleshooting Action
Solution is Supersaturated This can happen if the solution is cooled too quickly or if the concentration of the product is too high. Try using a slightly larger volume of solvent or cooling the solution more slowly.
Melting Point of the Product is Below the Boiling Point of the Solvent If the product melts in the hot solvent rather than dissolving, it will "oil out." Choose a solvent with a lower boiling point or use a mixed solvent system to adjust the solubility and prevent melting.[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is particularly useful for separating the amphoteric this compound from non-acidic or non-basic impurities.

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The boronic acid, being acidic, will partition into the aqueous layer as its boronate salt, while neutral organic impurities will remain in the organic layer.[8]

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. The pure boronic acid should precipitate out of the solution.[9]

  • Extraction of Pure Product: Extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Purification via Diethanolamine Adduct Formation

This technique relies on the formation of a stable, often crystalline, adduct with diethanolamine, which can be selectively precipitated.[4][5]

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., a mixture of toluene and heptane). Add diethanolamine and stir. The diethanolamine adduct should precipitate.

  • Isolation: Collect the precipitated adduct by filtration and wash with a non-polar solvent like heptane.

  • Liberation of the Boronic Acid: Suspend the diethanolamine adduct in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous solution of a weak acid (e.g., saturated boric acid solution) to break the adduct.[4][5]

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Analyze Impurity Profile (NMR, LC-MS) Crude_Product->Initial_Analysis Is_Solid Is the crude product a solid? Initial_Analysis->Is_Solid Acid_Base Acid-Base Extraction Initial_Analysis->Acid_Base  Acidic/Basic Impurities Present Column_Chromatography Column Chromatography (Normal or Reverse Phase) Initial_Analysis->Column_Chromatography  Complex Mixture Trituration Trituration / Solvent-Antisolvent Is_Solid->Trituration No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Trituration->Recrystallization Pure_Product Pure Product Acid_Base->Pure_Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Stability and Storage of (6-Carbamoylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (6-Carbamoylpyridin-3-yl)boronic acid is a pivotal building block in contemporary drug discovery and development, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures. However, like many heteroarylboronic acids, its utility is intrinsically linked to its stability. Degradation during storage can lead to inconsistent reaction yields, the introduction of impurities, and ultimately, the failure of synthetic campaigns. This guide provides researchers with a comprehensive technical resource, structured in a question-and-answer format, to understand, identify, and mitigate stability issues associated with this reagent, ensuring the integrity and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure maximum shelf-life, the solid compound should be stored in a tightly sealed container at refrigerated temperatures (2–8 °C).[1] For long-term storage, freezing at -20 °C is recommended.[1] The container should be flushed with an inert gas like argon or nitrogen to create an anhydrous, oxygen-free atmosphere, and stored in the dark or in an amber vial to protect against light.[1][2]

Q2: I've noticed my powdered this compound has become clumpy and hard. What happened and is it still usable?

A2: This is a common observation with boronic acids and is typically due to the formation of a cyclic trimer anhydride, known as a boroxine, through the loss of water molecules.[3][4] This process is often initiated by exposure to ambient moisture. While the presence of boroxine indicates suboptimal storage, it is not necessarily a sign of fatal degradation.

Q3: Can I still use the compound if it has formed the boroxine anhydride?

A3: Generally, yes. For many applications, particularly Suzuki-Miyaura coupling, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly. The acid and its anhydride are often considered equivalent in this context. However, the change in physical state can make accurate weighing difficult and may alter solubility, potentially affecting reaction kinetics. To revert the boroxine to the monomeric acid, it can be stirred in a suitable solvent mixture (e.g., THF/water) prior to adding other reaction components.

Q4: What are the primary degradation products I should be aware of?

A4: The two most common degradation products arise from distinct pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, yielding 6-carboxamidopyridine .[5] This is an irreversible process that renders the reagent inactive for cross-coupling.

  • Oxidation: The carbon-boron bond can be oxidatively cleaved, replacing the boronic acid moiety with a hydroxyl group to form 2-carbamoyl-5-hydroxypyridine .[6] This pathway is particularly relevant if the compound is exposed to air (oxygen) or other oxidizing species.

Q5: How long can I store this compound after dissolving it in a solvent?

A5: Solution stability is significantly lower than solid-state stability and is highly dependent on the solvent, temperature, and pH.[7] We strongly recommend preparing solutions fresh for each use. If short-term storage is unavoidable, use an anhydrous, aprotic solvent, store under an inert atmosphere at low temperatures (-20 °C or below), and use within hours to a day.[7] Stability in protic solvents or aqueous buffers is generally poor.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems and links them to potential stability issues with this compound.

Problem: My Suzuki-Miyaura coupling reaction has a low yield or failed completely.
  • Potential Cause 1: Protodeboronation of the Reagent

    • Scientific Rationale: The most common cause of reaction failure is the absence of the active boronic acid. Protodeboronation, the proton-mediated cleavage of the C-B bond, is a known decomposition pathway for boronic acids, especially heteroaromatic ones.[1][5] This side reaction is often catalyzed by moisture and acidic or basic conditions.[5][8] The resulting 6-carboxamidopyridine lacks the necessary boron moiety to participate in the catalytic cycle.

    • Recommended Action:

      • Verify the purity of your starting material using one of the methods described in Section 4: Experimental Protocols .

      • Analyze a sample of the boronic acid by ¹H NMR to check for the presence of signals corresponding to 6-carboxamidopyridine.

      • If degradation is confirmed, procure a fresh batch of the reagent and ensure it is stored under the strict conditions outlined in Section 5: Best Practices .

  • Potential Cause 2: Oxidative Degradation

    • Scientific Rationale: The C-B bond is susceptible to oxidation, which converts the boronic acid into a phenol-type derivative (2-carbamoyl-5-hydroxypyridine).[6] This degradation can occur during storage if the material is exposed to air, or in situ if the reaction solvents are not properly degassed.

    • Recommended Action:

      • Check the purity of the starting material via HPLC, looking for more polar impurities.

      • Ensure all reaction solvents are rigorously degassed using methods such as sparging with argon or a freeze-pump-thaw cycle.

      • Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup.

Problem: I see a new, major peak in my HPLC or NMR analysis of the starting material.
  • Potential Cause: Compound Degradation During Storage or Sample Preparation

    • Scientific Rationale: The appearance of a new species is a clear indicator of degradation. In HPLC analysis, the protodeboronated product (6-carboxamidopyridine) will likely have a different retention time. In ¹H NMR (DMSO-d₆), the aromatic signals for the parent compound will decrease while new signals corresponding to 6-carboxamidopyridine will appear.

    • Recommended Action:

      • Identify the Impurity: Compare the analytical data against a known standard of the suspected degradation product if available. For protodeboronation, the loss of the B(OH)₂ protons and a characteristic shift in the aromatic proton signals in the NMR spectrum are strong indicators.

      • Review Procedures: Scrutinize your storage and handling procedures against the best practices in Section 5. Check for potential exposure to moisture, air, light, or incompatible chemicals.[9]

      • Assess Sample Preparation: Be aware that degradation can occur during sample preparation for analysis. For instance, on-column hydrolysis or degradation can occur during HPLC analysis, particularly with certain mobile phases or column stationary phases.[10][11]

Section 3: Key Degradation Pathways

Understanding the chemical transformations that this compound can undergo is crucial for troubleshooting and prevention. The three primary pathways are summarized below.

  • Protodeboronation: An acid or base-catalyzed reaction with a proton source (like water) that cleaves the C–B bond, rendering the molecule inactive for cross-coupling.[5]

  • Oxidation: Reaction with oxygen or other oxidants converts the boronic acid to a hydroxyl group.[6]

  • Trimerization (Dehydration): A reversible reaction where three molecules of boronic acid lose three molecules of water to form a six-membered boroxine ring.[3]

Caption: Primary degradation pathways for this compound.

Section 4: Experimental Protocols

To empower users to independently assess the quality of their reagents, we provide the following validated starting-point methodologies.

Protocol 1: Stability-Indicating Purity Assessment by HPLC-UV

This method is designed to separate the parent compound from its primary degradation product, 6-carboxamidopyridine.

  • Objective: To quantify the purity of this compound and detect degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is preferred to minimize on-column hydrolysis.[10][11]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Sample Preparation: Dissolve a small amount of the solid (~1 mg/mL) in a 50:50 mixture of acetonitrile and water. Analyze immediately.

  • Rationale: A gradient elution is used to effectively separate the more polar boronic acid from the less polar protodeboronated product. Formic acid is used as a mobile phase modifier to ensure good peak shape. Immediate analysis after dissolution minimizes degradation in the sample vial.

Protocol 2: Monitoring Degradation with ¹H NMR Spectroscopy
  • Objective: To qualitatively and semi-quantitatively assess the integrity of the C-B bond by monitoring for protodeboronation.[7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in an NMR tube.

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Analysis:

      • Parent Compound: Identify the characteristic signals for the aromatic protons on the pyridine ring and the broad singlet for the B(OH)₂ protons.

      • Protodeboronated Impurity (6-carboxamidopyridine): Look for the appearance of a new set of aromatic signals corresponding to the pyridine ring where the boron has been replaced by a proton.

      • Quantification: Integrate the signals of the parent compound against those of the impurity to estimate the level of degradation.

StabilityWorkflow cluster_storage Storage Conditions Cond_A Condition A (2-8°C, Inert Gas) Analyze Analyze at Time Points (e.g., 1, 3, 6 months) Cond_A->Analyze Cond_B Condition B (Ambient, Air) Cond_B->Analyze Receive Receive Compound Initial Initial Analysis (T=0) (HPLC, NMR) Receive->Initial Store Aliquot & Store Initial->Store Store->Cond_A Store->Cond_B Evaluate Evaluate Data & Determine Shelf-Life Analyze->Evaluate

References

Technical Support Center: Catalyst Deactivation in Reactions with Pyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of cross-coupling reactions involving pyridyl boronic acids. These reagents are invaluable building blocks in medicinal chemistry and materials science, yet their unique electronic properties present significant challenges, most notably catalyst deactivation. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve consistent, high-yielding results.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures in a direct question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Question 1: My Suzuki-Miyaura coupling with a pyridyl boronic acid is failing or giving a very low yield. What are the primary causes?

Answer: Low yields or complete reaction failure when using pyridyl boronic acids typically stem from two interconnected issues: catalyst deactivation and protodeboronation .

  • Catalyst Deactivation by Pyridine Nitrogen: The most common culprit is the Lewis basic nitrogen atom within the pyridine ring. The lone pair of electrons on this nitrogen can coordinate strongly to the palladium catalyst center.[1][2][3] This coordination occupies the catalyst's open sites, forming stable, inactive palladium complexes that prevent it from participating in the catalytic cycle.[1][2] This phenomenon is particularly pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site, a challenge often referred to as the "2-pyridyl problem".[3][4]

  • Protodeboronation: This is a non-productive side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[2][5] Pyridyl boronic acids, especially the 2-substituted isomers, are highly susceptible to this decomposition pathway, which is often accelerated by aqueous basic conditions.[2][4][6]

A systematic investigation is required to determine which of these pathways is dominant in your specific case.

Question 2: I suspect my palladium catalyst is deactivating. What are the visual signs, and how can I prevent it?

Answer: Catalyst deactivation often provides visual cues and can be mitigated through strategic adjustments to your reaction setup.

Visual Diagnosis:

  • Formation of Palladium Black: The most obvious sign of catalyst deactivation is the precipitation of a fine black powder, known as palladium black.[1][7] This indicates that the active, soluble Pd(0) species have agglomerated into inactive, bulk palladium metal.[1][8] This is often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]

  • Color Changes: While subtle, a reaction that fails to progress through the expected color changes (e.g., from the initial color of the precatalyst to a dark, homogeneous solution) may indicate that the catalytic cycle has stalled.

Prevention Strategies:

  • Ligand Selection is Critical: The right ligand is your primary defense against deactivation. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbene (NHC) ligands.[1][6][9] These ligands serve two purposes:

    • They sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate and poison the catalyst.[2][6]

    • They promote rapid rates of oxidative addition and reductive elimination, helping the desired catalytic cycle outcompete the deactivation pathway.[2]

  • Use a Pre-formed Catalyst (Precatalyst): Using a well-defined palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) ensures the efficient and consistent generation of the active Pd(0) species at the start of the reaction, which can lead to more reproducible results.[1][2]

  • Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II) species.[1][8] Ensure all reagents and solvents are rigorously degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) and the reaction is run under a positive pressure of an inert gas.[6][8]

Question 3: My starting materials are consumed, but my main product is the deborylated pyridine. How do I stop protodeboronation?

Answer: The formation of unsubstituted pyridine is a classic sign of protodeboronation.[2][5] This side reaction is particularly problematic for 2-pyridylboronic acids.[2][4] Here are the most effective strategies to minimize it:

  • Use Stable Boronic Acid Surrogates: This is often the most effective solution. Instead of the free boronic acid, use more stable derivatives that slowly release the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the sensitive reagent low, minimizing its decomposition.[2] Excellent options include:

    • Pinacol Esters: More stable than the corresponding boronic acids, but may require slightly more forcing conditions.[6]

    • Potassium Trifluoroborate Salts (BF₃K): These salts are typically crystalline, air-stable solids that are less prone to protodeboronation.[6]

    • N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that provide a very slow, controlled release of the boronic acid, making them ideal for challenging couplings.[2]

  • Employ Anhydrous Conditions: Since water is a proton source that facilitates protodeboronation, using rigorously dried solvents and reagents can significantly suppress this side reaction.[5] Consider using additives like trimethyl borate, which can help promote the reaction under anhydrous conditions.[10]

  • Choose a Milder Base: Strong aqueous bases can accelerate protodeboronation. Switching to a milder or non-aqueous base can be beneficial. Potassium phosphate (K₃PO₄) is often a good choice as it is effective without being overly harsh.[2][6]

Question 4: Does the position of the boronic acid group on the pyridine ring affect the reaction?

Answer: Yes, the position of the boronic acid group has a profound impact on both the stability of the reagent and the success of the coupling reaction.[2]

  • 2-Pyridylboronic Acids: These are the most challenging isomers. The proximity of the Lewis basic nitrogen to the boronic acid group facilitates both catalyst poisoning via chelation and rapid protodeboronation through an intramolecularly catalyzed process.[2][3] These reactions almost always require specialized ligands and conditions.

  • 3- and 4-Pyridylboronic Acids: These isomers are generally more stable and less problematic.[2] The nitrogen atom is further from the C-B bond, significantly reducing its ability to interfere with the catalyst or intramolecularly promote decomposition.[2] While catalyst inhibition can still occur, it is far less severe than with the 2-substituted analogue.

Frequently Asked Questions (FAQs)

Q1: What is the "2-pyridyl problem" in Suzuki-Miyaura couplings? A1: The "2-pyridyl problem" is a term used to describe the combination of challenges encountered when using 2-pyridylboronic acids. It primarily refers to the dual issues of catalyst inhibition, where the adjacent pyridine nitrogen binds to and deactivates the palladium catalyst, and the high propensity of the boronic acid to undergo rapid protodeboronation.[3][4]

Q2: Which ligands are best for overcoming catalyst deactivation with pyridyl boronic acids? A2: Sterically bulky and electron-rich phosphine ligands are the gold standard. Buchwald's dialkylbiaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective because their bulkiness physically blocks the pyridine nitrogen from accessing the palladium center, while their electron-donating nature promotes the desired catalytic steps.[1][2][6] N-heterocyclic carbene (NHC) ligands can also be very effective.[6][9]

Q3: How do I choose the right base for my reaction? A3: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[6] For sensitive pyridyl boronic acids, a balance must be struck between sufficient reactivity and minimizing protodeboronation.

  • Potassium Phosphate (K₃PO₄): Often the best starting point for challenging couplings as it is a strong, non-nucleophilic base that is effective in many solvent systems.[2][6]

  • Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate is more soluble and basic, which can be beneficial, but may also increase the rate of side reactions.[6]

  • Milder Bases (NaHCO₃): Can be useful in cases where protodeboronation is severe, though they may require higher temperatures or longer reaction times.[2]

Data Presentation & Protocols

Table 1: Troubleshooting Summary for Pyridyl Boronic Acid Couplings
Observed ProblemPotential Cause(s)Recommended Solution(s)Key Parameters to Check/Optimize
Low or No Yield Catalyst Deactivation (Poisoning)Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[1][6]Ligand Choice, Catalyst Loading
ProtodeboronationSwitch to a more stable boronic acid surrogate (Pinacol, MIDA, BF₃K).[2][6]Boron Source, Base, Solvent Purity
Palladium Black Precipitates Catalyst AgglomerationEnsure sufficient ligand-to-palladium ratio (typically 2:1 or higher). Lower reaction temperature.[1]Ligand:Pd Ratio, Temperature
Deborylated Pyridine Formed ProtodeboronationUse anhydrous solvents. Employ milder bases (K₃PO₄). Use boronic acid surrogates.[2][5]Water Content, Base Choice
Inconsistent Results Oxygen Contamination; Reagent QualityRigorously degas all solvents and reagents. Use high-purity, fresh materials.[8]Inert Atmosphere Technique, Reagent Purity
Reaction Stalls Inefficient TransmetalationScreen different bases or solvent systems. For 2-pyridyl substrates, ensure a highly active catalyst system is used.[4][6]Base, Solvent, Catalyst System
Visualizing the Problem: Deactivation and Troubleshooting

G cluster_problem Problem Identification cluster_diagnosis Primary Diagnosis cluster_solution_deact Solutions for Deactivation cluster_solution_proto Solutions for Protodeboronation LowYield Low / No Yield Deactivation Catalyst Deactivation? LowYield->Deactivation Protodeboronation Protodeboronation? LowYield->Protodeboronation Ligand Use Bulky Ligand (XPhos, SPhos) Deactivation->Ligand Yes Precatalyst Use Precatalyst (e.g., G3/G4) Deactivation->Precatalyst Yes Inert Improve Inert Atmosphere Deactivation->Inert Yes Surrogate Use Stable Surrogate (MIDA, BF3K, Pinacol) Protodeboronation->Surrogate Yes Anhydrous Use Anhydrous Conditions Protodeboronation->Anhydrous Yes Base Screen Milder Base (K3PO4) Protodeboronation->Base Yes

// Nodes Pd_L [label="Active Pd(0)L\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Py_B_OH [label="Pyridyl\nBoronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_X [label="Ar-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycle [label="Productive\nCatalytic\nCycle", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#34A853"]; Product [label="Product\n(Ar-Pyridyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive_Complex [label="Inactive\nPd-Pyridine\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd_L -> Cycle [label=" Enters Cycle"]; Ar_X -> Cycle; Py_B_OH -> Cycle; Cycle -> Product; Cycle -> Pd_L [label=" Regenerates"];

Py_B_OH -> Inactive_Complex [color="#EA4335", style=dashed, label=" Pyridine N\n Coordinates"]; Pd_L -> Inactive_Complex [color="#EA4335", style=dashed]; Inactive_Complex -> Cycle [label=" Blocked", style=dashed, color="#EA4335", arrowhead=tee]; } endomdot Caption: Catalyst poisoning by pyridine nitrogen coordination.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3- or 4-Pyridylboronic Acid

This protocol provides a robust starting point for less challenging pyridyl substrates.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), the pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or toluene, ~0.1 M concentration) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2] Monitor progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[6]

Protocol 2: Advanced Protocol for Challenging 2-Pyridylboronic Acid Derivative Couplings

This protocol incorporates strategies to mitigate catalyst poisoning and protodeboronation.

  • Reagent Preparation: Use a stable 2-pyridylboronic acid surrogate, such as the potassium trifluoroborate salt or MIDA boronate (1.5 equiv). Ensure all solvents are anhydrous and rigorously degassed.

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), the 2-pyridylboron surrogate (1.5 equiv), and a strong, non-aqueous base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Pre-mixing: In a separate vial inside a glovebox, prepare the catalyst system by mixing a palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol %) with a small amount of the reaction solvent. This ensures the catalyst is well-solvated and ready for efficient initiation.

  • Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with argon. Add the degassed, anhydrous solvent to the main vessel. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2] These challenging couplings often require longer reaction times (12-48 hours). Monitor carefully by LC-MS, paying attention to the consumption of starting material and the formation of both product and deborylated pyridine.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

References

Managing low solubility of (6-Carbamoylpyridin-3-yl)boronic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (6-Carbamoylpyridin-3-yl)boronic acid. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges in your research, particularly those related to the compound's characteristically low solubility in common reaction conditions.

Troubleshooting Guide

This section addresses specific experimental failures. Each answer provides a diagnosis of the potential cause and a detailed, actionable protocol for resolution.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is sluggish, stalls, or results in very low yield. What's happening?

Answer:

This is the most common issue encountered with this reagent and typically stems from its poor solubility in standard Suzuki-Miyaura reaction solvents. The reagent needs to be in solution to participate in the catalytic cycle. In a heterogeneous mixture, the reaction rate is limited by the slow dissolution of the boronic acid, which cannot keep pace with the catalytic turnover rate.

Furthermore, boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2] These boroxines are often significantly less soluble than the monomeric boronic acid, effectively sequestering the active reagent as an insoluble solid. The presence of the polar, hydrogen-bonding carbamoyl group can exacerbate this issue through intermolecular aggregation.

Root Causes & Corrective Actions:

  • Insufficient Solubility in the Chosen Solvent System: Standard non-polar solvents like toluene are often inadequate.

  • Inefficient Transmetalation: Even if partially dissolved, the activation of the boronic acid by the base might be inefficient, a common challenge with electron-deficient heteroaryl boron derivatives.[3][4]

  • Catalyst Deactivation: Insoluble starting material can physically coat the palladium catalyst, hindering its activity.

Workflow: Optimizing for Low Solubility Substrates

This workflow provides a logical progression for troubleshooting a low-yield reaction.

G Start Low Yield / Stalled Reaction CheckSolvent Step 1: Re-evaluate Solvent System Start->CheckSolvent Initial Check CheckBase Step 2: Optimize Base CheckSolvent->CheckBase If still low yield CheckSolvent->I1 CheckTemp Step 3: Adjust Temperature CheckBase->CheckTemp If still low yield CheckBase->I2 CheckReagent Step 4: Consider Reagent Derivatization CheckTemp->CheckReagent If still low yield CheckTemp->I3 CheckReagent->I4 Success Improved Yield I1->Success Try: Dioxane/H₂O (4:1) DMF or DMA I2->Success Try: K₃PO₄ or Cs₂CO₃ Ensure fine powder I3->Success Try: Increase to 80-110 °C Monitor for decomposition I4->Success Advanced: Convert to Pinacol or MIDA ester G Monomer 3 x this compound (Monomer - More Soluble) Monomer->I1 Boroxine (6-Carbamoylpyridin-3-yl)boroxine (Trimeric Anhydride - Less Soluble) Boroxine->I2 Water_add + 3 H₂O Water_rem - 3 H₂O I1->Boroxine Dehydration I1->Water_rem I2->Monomer Hydrolysis I2->Water_add

References

Optimizing temperature and reaction time for Suzuki coupling of pyridyl halides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for constructing biaryl and heteroaryl structures.[1] However, the coupling of pyridyl halides presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst.[2] This guide provides targeted troubleshooting advice for optimizing two of the most critical and interdependent parameters: temperature and reaction time.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Suzuki coupling with a pyridyl halide is giving low to no yield. How should I approach the initial optimization of temperature and reaction time?

Answer: A low or zero yield is a common starting problem, often stemming from suboptimal reaction conditions that fail to overcome the activation energy for the key steps in the catalytic cycle, particularly the oxidative addition.[3] Pyridyl chlorides, being less reactive than bromides or iodides, frequently require more forcing conditions.[3][4]

Troubleshooting & Optimization Strategy:

  • Establish a Baseline: For many pyridyl halide couplings, a good starting temperature is between 80-110 °C.[2][4] A typical initial reaction time to monitor is between 12-24 hours.[3]

  • Systematic Temperature Increase: If the baseline reaction shows low conversion, incrementally increase the temperature by 10-20 °C. Higher temperatures can significantly accelerate the rate-determining oxidative addition step, especially for less reactive pyridyl chlorides.[2]

  • Time-Course Study: When you find a temperature that shows promise, run a time-course experiment. Take aliquots of the reaction mixture at set intervals (e.g., 2, 4, 8, 16, and 24 hours) and analyze them by LC-MS or GC-MS to determine the point at which the reaction stalls or product degradation begins. This will help you find the optimal reaction time and avoid unnecessarily long heating, which can promote side reactions.

  • Consider the Catalyst System: Temperature and time are intrinsically linked to your catalyst and ligand choice. If high temperatures are required, ensure your ligand is thermally stable. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed as they stabilize the palladium catalyst at elevated temperatures and promote the difficult oxidative addition step.[2][3]

Q2: I'm observing significant decomposition of my starting material or product at high temperatures. What's the best strategy to manage this?

Answer: Decomposition is a clear sign that the reaction conditions are too harsh. High temperatures, while increasing the rate of the desired coupling, can also accelerate undesirable side reactions. The most common culprits in pyridyl Suzuki couplings are protodeboronation of the boronic acid and dehalogenation of the pyridyl halide.[5][6]

Mitigation Strategies:

  • Lower the Temperature: This is the most direct solution. If you've pushed the temperature to 120 °C and are seeing decomposition, reduce it back to 90-100 °C and accept a longer reaction time. The goal is to find a thermal "sweet spot" where the rate of product formation significantly outpaces the rate of degradation.

  • Use Boronic Esters: Pyridylboronic acids can be unstable and prone to protodeboronation (cleavage of the C-B bond).[7] Pinacol boronate esters are often more robust and can be used as a direct replacement to minimize this side reaction, sometimes allowing for milder conditions.[2][8]

  • Optimize the Base: The choice of base is critical. While a strong base is needed to activate the boronic acid for transmetalation, some bases can promote decomposition pathways.[2] If you are using a very strong base like NaOH or KOH, consider switching to a milder inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are frequently effective for challenging couplings.[3]

  • Minimize Reaction Time: Based on a time-course study (see Q1), stop the reaction as soon as it reaches maximum conversion. Prolonged heating after the reaction is complete serves only to degrade the desired product.

Q3: My reaction seems to stall after a few hours, even with starting material still present. Should I just increase the temperature or extend the reaction time?

Answer: A stalled reaction typically indicates catalyst deactivation. The active Pd(0) species is sensitive and can be oxidized or can precipitate as palladium black, especially at elevated temperatures.[5][9] Simply increasing the temperature further may accelerate this deactivation.[9]

Diagnostic and Corrective Actions:

  • Visual Inspection: Check the reaction mixture. The formation of black particles (palladium black) is a strong indicator of catalyst death.

  • Ligand Choice: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[6] This is a particular problem for 2-halopyridines. Using bulky ligands, such as Buchwald's biaryl phosphines, can sterically shield the palladium center and prevent this inhibitory coordination.[2][6]

  • Temperature Staging: Instead of running the reaction at a constant high temperature, consider a "staged" approach. Start at a moderate temperature (e.g., 80 °C) for the initial phase of the reaction, and then increase it (e.g., to 100 °C) for the final hours to push the reaction to completion.

  • Catalyst Loading: If deactivation is suspected, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) might help sustain the catalytic cycle for a longer duration.[8] However, this should be a secondary optimization step after ligand and temperature have been addressed.

Q4: Can microwave heating be used to rapidly optimize temperature and time for pyridyl halide couplings?

Answer: Yes, microwave-assisted organic synthesis (MAOS) is an excellent tool for optimizing Suzuki couplings.[10] Microwave heating can dramatically reduce reaction times from many hours to mere minutes by efficiently heating the solvent and reagents to temperatures that might be difficult to achieve with a conventional oil bath.[11]

Key Considerations for Microwave Optimization:

  • Rapid Screening: Microwave reactors allow for the rapid screening of conditions. You can run a matrix of experiments, varying the temperature from 100 °C to 150 °C and the time from 5 to 30 minutes, to quickly identify a high-yielding protocol.[11][12]

  • Temperature Control: Microwave systems provide precise temperature control.[10] Be aware that the recorded temperature is that of the bulk solution; localized "hot spots" can occur.

  • Side Reaction Management: While microwave heating is fast, the high temperatures can still promote side reactions.[13] A technique known as "simultaneous cooling," available on some microwave reactors, can help by applying compressed air to the outside of the vessel, allowing for high microwave power input while maintaining a stable, controlled internal temperature. This can prolong the lifetime of sensitive substrates and catalysts.[13]

  • Pressure: Reactions in sealed microwave vials can build up significant pressure. This can be advantageous, as it allows solvents to be heated well above their atmospheric boiling points, further accelerating the reaction.

Data Summary and Protocols

Table 1: General Starting Conditions for Temperature & Time Optimization
Pyridyl HalideReactivityTypical Temperature Range (°C)Typical Time Range (h)Notes
Pyridyl Iodide High70 - 901 - 8Generally reactive; lower temperatures are often sufficient.
Pyridyl Bromide Medium80 - 1104 - 18The most common substrate class; a good starting point for optimization.[7]
Pyridyl Chloride Low90 - 120+12 - 24+Requires more active catalysts (e.g., Buchwald ligands) and higher temperatures due to the strong C-Cl bond.[3][4]
Microwave N/A120 - 1500.1 - 0.5 (5-30 min)Offers rapid optimization but requires careful monitoring of decomposition.[11]
Table 2: Troubleshooting Guide: Temperature & Time Adjustments
Issue ObservedPotential CausePrimary ActionSecondary Action
No/Low Conversion Insufficient activation energyIncrease temperature in 10-20 °C increments.Increase reaction time; switch to a more active ligand system.[2]
Reaction Stalls Catalyst deactivationUse a more robust/stable ligand; lower the temperature and extend the time.Increase catalyst loading slightly (e.g., from 1 to 2 mol%).
Decomposition Temperature too high / Time too longLower the temperature; shorten the reaction time based on a time-course study.Use a milder base (e.g., K₃PO₄); switch from boronic acid to a boronate ester.[2][5]
Homocoupling Byproduct Presence of oxygen; non-optimal stoichiometryEnsure rigorous degassing; use a slight excess (1.2-1.5 equiv.) of the boronic acid.[5]Lower the temperature; start with a Pd(0) precatalyst.

Experimental Workflow and Diagrams

General Protocol for a Trial Suzuki Coupling of a Pyridyl Bromide

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the pyridyl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[4]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene, often with a small amount of water) via syringe.[3]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing by TLC or LC-MS until the starting material is consumed or the reaction stalls.[4]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

G cluster_start Initiation & Monitoring cluster_eval Evaluation cluster_results Troubleshooting Paths cluster_actions Corrective Actions start Start Reaction (e.g., 90°C, 12h) monitor Monitor Progress (LC-MS) @ 2, 6, 12, 24h start->monitor eval Evaluate Outcome monitor->eval no_rxn Low / No Conversion eval->no_rxn < 50% Conversion decomp Decomposition Observed eval->decomp >10% Impurities stall Reaction Stalls eval->stall Conversion Plateaus complete Reaction Complete Proceed to Workup eval->complete > 95% Conversion inc_temp Increase Temp (+10-20°C) Re-run no_rxn->inc_temp dec_temp Decrease Temp (-10-20°C) Use Milder Base / Boronate Ester decomp->dec_temp new_ligand Change Ligand (e.g., SPhos) Lower Temp & Extend Time stall->new_ligand inc_temp->monitor Re-monitor dec_temp->monitor Re-monitor new_ligand->monitor Re-monitor

Caption: Troubleshooting workflow for temperature and time optimization.

Suzuki_Cycle cluster_redel Reductive Elimination pd0 Pd(0)L_n (Active Catalyst) oxadd L_nPd(Ar_pyridyl)(X) pd0->oxadd Ar_pyridyl-X trans L_nPd(Ar_pyridyl)(Ar') oxadd->trans Ar'-B(OR)2 + Base side_node oxadd->side_node Dehalogenation (High Temp / Long Time) redel Product Ar_pyridyl-Ar' trans->redel Isomerization (often fast) trans->side_node Protodeboronation of Ar'B(OR)2 (High Temp / H2O) redel->pd0 Releases Product

Caption: Suzuki catalytic cycle with temperature-sensitive steps noted.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Heteroaryl Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] For researchers in pharmaceuticals and materials science, the incorporation of heteroaromatic rings is a cornerstone of molecular design, profoundly influencing the biological activity, solubility, and electronic properties of new chemical entities.[2][3] Heteroaryl boronic acids are the key reagents for this task, yet their performance can be notoriously variable.

This guide provides an in-depth, objective comparison of the reactivity of different classes of heteroaryl boronic acids. Moving beyond simple protocols, we will explore the fundamental principles that govern their behavior, present comparative experimental data, and offer validated methodologies for researchers to assess these critical building blocks in their own work. Our goal is to empower scientists to make informed decisions, troubleshoot challenging couplings, and ultimately accelerate their research and development programs.

Chapter 1: Fundamental Principles Governing Reactivity

The success of a Suzuki-Miyaura coupling hinges on a delicate balance of factors. The reactivity of the heteroaryl boronic acid is not an intrinsic constant but is dictated by its electronic and steric properties, its stability under the reaction conditions, and its journey through the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Focus on Transmetalation

The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][4] While every step is crucial, the transmetalation step—the transfer of the heteroaryl group from boron to the palladium center—is often the rate-determining step and the point where the differences between boronic acids become most apparent.[5]

The boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then engages with the palladium(II) complex.[6] The efficiency of this transfer is highly sensitive to the electronic character of the heteroaryl ring.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X L2 Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Di-organic Complex Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar' L2->Ar-Ar' Ar'-B(OH)2 Heteroaryl Boronic Acid Ar'-B(OH)2->Ar-Pd(II)-X L2 Base Base (e.g., K₃PO₄) Base->Ar-Pd(II)-X L2 Ar-X Organic Halide Ar-X->Ar-Pd(II)-X L2 Protodeboronation HetAr-B(OH)2 Heteroaryl Boronic Acid HetAr-B(OH)3- Activated Boronate [HetAr-B(OH)₃]⁻ HetAr-B(OH)2->HetAr-B(OH)3- + OH⁻ HetAr-H Decomposition Product (HetAr-H) HetAr-B(OH)3-->HetAr-H + H₂O (ipso-Protonation) B(OH)4- B(OH)₄⁻ Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_run Reaction & Analysis A 1. Add solids to vial: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) - Catalyst (e.g., 2 mol%) - Internal Standard B 2. Add solvent via syringe A->B C 3. Stir at defined temperature (e.g., 80 °C) for a set time (e.g., 2 hours) B->C D 4. Quench aliquot at t=2h (Dilute in MeCN) C->D E 5. Analyze by HPLC D->E

References

A Comparative Guide to the Validation of Boronic Acid to Boronate Ester Conversion Using ¹¹B NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, boronic acids and their derivatives are cornerstone reagents, pivotal in the construction of complex molecular architectures. Their conversion to boronate esters is a fundamental transformation, often employed to modulate reactivity, improve stability, or facilitate purification. For researchers, scientists, and professionals in drug development, the ability to accurately monitor this conversion is paramount. This guide provides an in-depth technical comparison, grounded in experimental data, on the use of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy as a primary validation tool for this critical chemical step.

The unique nuclear properties of boron make ¹¹B NMR an exceptionally powerful technique for directly probing the chemical environment of the boron atom. Unlike ¹H or ¹³C NMR, which provide indirect evidence of a reaction's progress, ¹¹B NMR offers a direct window into the changing hybridization state of the boron center as it transforms from a trigonal planar sp²-hybridized boronic acid to a tetrahedral sp³-hybridized boronate ester.[1][2] This guide will elucidate the principles behind this method, provide a detailed experimental protocol, and present comparative data to empower researchers to confidently validate the conversion of boronic acids to boronate esters in their own work.

The Principle: Why ¹¹B NMR is the Gold Standard

Boron has two naturally occurring NMR-active isotopes, ¹⁰B and ¹¹B. Due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, ¹¹B is the preferred nucleus for NMR studies, offering greater sensitivity and sharper signals.[3][4] The key to the utility of ¹¹B NMR in monitoring boronate ester formation lies in the distinct and predictable changes in the chemical shift (δ) of the boron nucleus upon conversion.

  • sp²-hybridized boronic acids typically exhibit broad signals in the downfield region of the ¹¹B NMR spectrum, generally between δ 28–33 ppm.[5][6]

  • sp³-hybridized boronate esters , formed by the reaction of a boronic acid with a diol, show a significant upfield shift, with signals appearing in the range of δ 1 to 15 ppm.[5][7]

This substantial and well-defined shift in resonance provides a clear and unambiguous indicator of the conversion, allowing for not only qualitative confirmation but also quantitative assessment of the reaction progress.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust method for the in-situ monitoring of the conversion of a generic arylboronic acid to its corresponding pinacol boronate ester. This workflow is designed to be self-validating, with clear checkpoints for ensuring the accuracy of the results.

Materials and Equipment:

  • Arylboronic acid

  • Pinacol

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Quartz NMR tubes[1][8]

  • NMR spectrometer equipped for ¹¹B observation

  • External standard (optional, e.g., BF₃·OEt₂)[9]

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_nmr1 Initial ¹¹B NMR Analysis cluster_reaction In-situ Reaction cluster_nmr2 Monitoring and Final Analysis A Accurately weigh arylboronic acid and place in a clean, dry vial. B Add anhydrous deuterated solvent to dissolve the boronic acid. A->B C Transfer the solution to a quartz NMR tube. B->C D Acquire a ¹¹B NMR spectrum of the starting boronic acid solution. C->D E Record the chemical shift (δ) of the sp² boron signal. D->E F Add a stoichiometric equivalent of pinacol directly to the NMR tube. E->F G Gently mix the contents of the NMR tube. F->G H Acquire ¹¹B NMR spectra at regular time intervals to monitor the reaction. G->H I Observe the appearance and growth of the sp³ boronate ester signal upfield. H->I J Integrate the signals of the boronic acid and boronate ester to determine conversion. I->J

Caption: A step-by-step workflow for the in-situ ¹¹B NMR monitoring of boronic acid to boronate ester conversion.

Step-by-Step Methodology:

  • Sample Preparation:

    • In a clean, dry vial, accurately weigh approximately 4-5 mg of the arylboronic acid.[1]

    • Add 0.6-0.7 mL of an appropriate anhydrous deuterated solvent and ensure complete dissolution.

    • Transfer the solution to a quartz NMR tube. The use of quartz tubes is crucial to avoid the broad background signal from borosilicate glass, which can obscure the signals of interest.[8][10]

  • Initial ¹¹B NMR Spectrum:

    • Acquire a ¹¹B NMR spectrum of the starting boronic acid solution.

    • Typical acquisition parameters may include a standard one-pulse experiment, an acquisition time of 0.1-0.2 seconds, a relaxation delay of 1-2 seconds, and 128 to 1024 scans, depending on the concentration.[9]

    • Record the chemical shift of the characteristic sp² boron signal.

  • In-situ Reaction:

    • Carefully add a stoichiometric equivalent of the diol (e.g., pinacol) directly to the NMR tube containing the boronic acid solution.

    • Gently agitate the tube to ensure thorough mixing.

  • Monitoring the Conversion:

    • Re-insert the NMR tube into the spectrometer and acquire ¹¹B NMR spectra at desired time intervals (e.g., every 15 minutes) to monitor the progress of the reaction.

    • Observe the decrease in the intensity of the boronic acid signal and the concomitant increase in the intensity of the new, upfield boronate ester signal.

  • Data Analysis and Validation:

    • Once the reaction has reached completion (or equilibrium), process the final ¹¹B NMR spectrum.

    • Integrate the areas of the starting material and product signals to determine the percentage conversion.

Data Presentation and Interpretation

The hallmark of using ¹¹B NMR for this application is the clear visual and quantitative evidence of the conversion.

Visual Representation of Chemical Shift Changes:

G cluster_0 cluster_1 35 35 30 30 25 25 20 20 15 15 10 10 5 5 0 0 A Arylboronic Acid (sp²) B Aryl Pinacol Boronate Ester (sp³) A->B Conversion

Caption: A diagram illustrating the typical upfield shift in ¹¹B NMR upon conversion of a boronic acid to a boronate ester.

Comparative ¹¹B NMR Chemical Shift Data:

Compound ClassHybridizationTypical Chemical Shift (δ) / ppmLinewidth
Arylboronic Acidssp²28 - 33Broad
Phenylboronic Acidsp²~29.2Broad
Aryl Pinacol Boronate Esterssp³8 - 15Sharper
Phenyl Pinacol Boronate Estersp³~10.1Sharper

Note: Chemical shifts can be influenced by the solvent, concentration, and specific substituents on the aryl ring.[1][7]

The broader linewidth of the sp²-hybridized boronic acid signal is due to the lower symmetry around the boron nucleus and the effects of quadrupolar relaxation.[7] The transition to the more symmetrical sp³-hybridized boronate ester often results in a sharper, more well-defined signal.

Trustworthiness and Causality in Experimental Choices
  • Why Quartz NMR Tubes? Standard borosilicate glass NMR tubes contain a significant amount of boron, which contributes a very broad, underlying signal to the ¹¹B NMR spectrum.[10] This can obscure the signals of interest, particularly for dilute samples, making accurate integration and interpretation difficult. Quartz tubes, being boron-free, eliminate this source of interference, leading to cleaner baselines and more reliable data.[8]

  • Why Anhydrous Solvents? Boronic acids can exist in equilibrium with their cyclic anhydrides, boroxines, especially in the presence of water.[9] While boroxines also have a distinct ¹¹B NMR signal (typically around 33 ppm), using an anhydrous solvent minimizes this complication and ensures that the observed signals correspond to the species of interest.[6]

  • In-situ Monitoring: Performing the reaction directly in the NMR tube provides a real-time view of the conversion without the need for quenching or workup procedures that could potentially alter the composition of the reaction mixture. This approach provides high-fidelity data on the reaction kinetics and equilibrium position.[11]

Conclusion

¹¹B NMR spectroscopy stands out as an indispensable tool for the validation of boronic acid to boronate ester conversions. Its ability to directly probe the boron nucleus provides unambiguous, quantitative data that is often difficult to obtain with other analytical techniques. The significant and predictable upfield chemical shift upon conversion from an sp²-hybridized boronic acid to an sp³-hybridized boronate ester serves as a definitive marker of reaction success. By following the robust, self-validating protocol outlined in this guide, researchers, scientists, and drug development professionals can harness the power of ¹¹B NMR to ensure the integrity of their synthetic transformations and accelerate their research and development efforts.

References

A Researcher's Guide to Boronic Acids in Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of reagents is a critical determinant in the successful synthesis of complex molecules. Among the vast arsenal of synthetic tools, boronic acids and their derivatives have become indispensable for forging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This guide offers an in-depth, objective comparison of the performance of various boronic acids in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower you in optimizing your synthetic strategies.

Introduction: The Versatility of Boronic Acids

Boronic acids (R-B(OH)₂) and their derivatives are lauded in modern organic synthesis for their remarkable versatility, broad functional group tolerance, and generally low toxicity.[1] Their stability and ease of handling have made them staples in academic and industrial laboratories alike. However, the reactivity and stability of these organoboron reagents are not uniform; they are intricately linked to the nature of the organic substituent (R) and the type of boronic acid derivative employed. This guide will dissect the comparative performance of key classes of boronic acids—including arylboronic acids, heteroarylboronic acids, and boronic esters like pinacol and MIDA esters—across pivotal cross-coupling reactions, elucidating how the choice of the boronic acid derivative profoundly impacts reaction yields, scope, and conditions.

I. The Suzuki-Miyaura Reaction: A Titan of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling is arguably the most widely used reaction for constructing biaryl and vinyl-aryl structures.[2] The choice of the boronic acid derivative is paramount to the reaction's success.

Comparative Performance of Boronic Acid Derivatives in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in the Suzuki-Miyaura reaction is a delicate balance of reactivity and stability, influenced by electronic effects, steric hindrance, and the inherent stability of the C-B bond.

Arylboronic Acids vs. Boronic Esters (Pinacol and MIDA)

Boron ReagentStructureKey Characteristics
Arylboronic Acid Ar-B(OH)₂High Reactivity: Generally more reactive, often leading to faster reaction times due to the Lewis acidity of the boronic acid, which facilitates transmetalation.[2] Lower Stability: Prone to decomposition via oxidation and protodeboronation, especially under aqueous basic conditions, which can impact shelf-life and reaction yields.[2]
Pinacol Ester Ar-B(pin)Enhanced Stability: More stable to storage and purification via chromatography.[3] Slower Reactivity: The increased stability often translates to a lower reaction rate. It is believed that many pinacol esters hydrolyze in situ to the more reactive boronic acid.[2]
MIDA Ester Ar-B(MIDA)Exceptional Stability: MIDA boronates are highly stable, air-stable solids that are compatible with chromatography and unreactive under standard anhydrous cross-coupling conditions.[4] Slow-Release Capability: They are designed for the slow release of the boronic acid under specific basic conditions, which is particularly advantageous when using unstable boronic acids, minimizing their decomposition.[5]

Experimental Data: A Comparative Snapshot

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-bromoanisole with different phenylboron reagents under similar conditions.

Boron ReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
Phenylboronic Acid Pinacol EsterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801288
2-Thienylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801645 (Decomposition)
2-Thienyl MIDA boronatePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60691

Note: Reaction conditions are representative and may vary. The data for 2-thienyl derivatives highlights the utility of MIDA esters for unstable heteroaryl boronic acids.[5]

Electronic and Steric Effects

The electronic nature of the substituents on the aryl boronic acid significantly influences the rate of transmetalation.

  • Electron-Donating Groups (EDGs): Generally enhance the reaction rate and yield by increasing the nucleophilicity of the aryl group.[6]

  • Electron-Withdrawing Groups (EWGs): Can decrease the nucleophilicity, potentially slowing down the reaction. However, the overall outcome depends on the specific reaction conditions.[6][7]

Steric hindrance, particularly from ortho substituents on the phenylboronic acid, can dramatically decrease the reaction rate and yield. The general reactivity trend is often: para > meta >> ortho.[8]

Experimental Workflow & Protocol

The following diagram illustrates a typical workflow for a comparative study of boronic acids in a Suzuki-Miyaura reaction.

Suzuki_Workflow Workflow for Comparative Suzuki-Miyaura Reaction cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification Reagent_Prep Prepare Stock Solutions: Aryl Halide, Boronic Acids (Acid, Pinacol, MIDA) Reaction_Vials Set up Parallel Reactions in Inert Atmosphere Reagent_Prep->Reaction_Vials Catalyst_Prep Prepare Catalyst/Ligand and Base Solutions Catalyst_Prep->Reaction_Vials Heating Heat Reactions with Stirring (e.g., 80-100 °C) Reaction_Vials->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Quench, Extract, and Dry Monitoring->Workup Purification Purify via Column Chromatography Workup->Purification Characterization Characterize Products (NMR, MS) and Calculate Yields Purification->Characterization ChanLam_Workflow Workflow for Comparative Chan-Lam Reaction cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification Reagent_Prep Prepare Solutions: N- or O-Nucleophile, Boronic Acids (Acid, Ester, Trifluoroborate) Reaction_Vials Combine Reagents in an Open-Flask Setup Reagent_Prep->Reaction_Vials Catalyst_Prep Prepare Copper Catalyst and Base Solutions Catalyst_Prep->Reaction_Vials Stirring Stir at Room Temperature or with Gentle Heating Reaction_Vials->Stirring Monitoring Monitor Reaction Progress (TLC, LC-MS) Stirring->Monitoring Workup Quench, Extract, and Dry Monitoring->Workup Purification Purify via Column Chromatography Workup->Purification Characterization Characterize Products (NMR, MS) and Calculate Yields Purification->Characterization BuchwaldHartwig_Mechanism Simplified Catalytic Cycle for Ni-Catalyzed Amination with Boronic Ester Activator Ni0 Ni(0) OxAdd Ar-Ni(II)-I Ni0->OxAdd Oxidative Addition (Ar-I) Intermediate Ar-Ni(II)-NHR' OxAdd->Intermediate Ate_Complex Boron-Amine Ate Complex Ate_Complex->Intermediate Transmetalation- like Step Product Ar-NHR' Intermediate->Product Reductive Elimination Product->Ni0

References

A Senior Application Scientist's Guide to Structural Validation: (6-Carbamoylpyridin-3-yl)boronic acid by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. In this guide, we delve into the robust application of High-Resolution Mass Spectrometry (HRMS) for the structural validation of (6-Carbamoylpyridin-3-yl)boronic acid, a heterocyclic boronic acid of interest in medicinal chemistry. We will explore the causality behind experimental choices, provide a detailed protocol, and objectively compare HRMS with other orthogonal techniques, supported by experimental data principles.

The Critical Role of Structural Integrity in Drug Discovery

Boronic acids are a privileged scaffold in medicinal chemistry, renowned for their unique chemical properties and diverse biological activities. This compound, with its pyridine core, presents a specific set of structural features that necessitate precise analytical confirmation. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised safety profiles. Therefore, employing a high-fidelity analytical technique like HRMS is not just a matter of procedural formality but a critical step in ensuring the integrity of research and development.

High-Resolution Mass Spectrometry: The Gold Standard for Elemental Composition

HRMS has emerged as a premier analytical tool in the pharmaceutical industry for its exceptional precision, sensitivity, and reliability in molecular analysis.[1][2] Its primary advantage lies in its ability to provide a highly accurate mass measurement of a molecule, often to within 5 parts per million (ppm). This level of accuracy is pivotal for determining the elemental composition of a compound, a fundamental aspect of structural validation.[3]

The Power of Accurate Mass Measurement

The theoretical monoisotopic mass of this compound (C₆H₇BN₂O₃) is 166.05497 Da.[4] An HRMS instrument can measure the mass-to-charge ratio (m/z) of the ionized molecule with sufficient accuracy to distinguish its elemental formula from other potential candidates with the same nominal mass. This capability is indispensable for confirming the successful synthesis of the target compound and for identifying any potential impurities.

Experimental Protocol: HRMS Analysis of this compound

The following protocol outlines a validated approach for the analysis of this compound using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Sample Preparation

Purity is paramount for accurate HRMS analysis. It is recommended to first assess the purity of the sample by a preliminary technique such as LC-UV or a lower-resolution MS.

  • Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in a high-purity solvent such as acetonitrile or methanol to a concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL. The addition of a small amount of acid aids in the protonation of the analyte.[5]

Instrumentation and Calibration
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of achieving a mass accuracy of <5 ppm is required.

  • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound.

  • Calibration: The instrument must be calibrated immediately prior to analysis using a well-characterized calibration standard that covers the m/z range of interest. This ensures the high mass accuracy of the measurement.

Data Acquisition
  • Ionization Mode: Positive ion mode is typically preferred for pyridine-containing compounds as the nitrogen atom is readily protonated.

  • Full Scan Analysis: Acquire data in full scan mode to detect the protonated molecular ion [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, perform MS/MS analysis on the isolated [M+H]⁺ ion. This involves fragmenting the ion through collision-induced dissociation (CID) and analyzing the resulting fragment ions.

Data Interpretation: From Accurate Mass to Structural Confirmation

Elemental Composition Confirmation

The primary piece of evidence from the HRMS analysis is the accurate mass of the molecular ion. For this compound, the expected m/z for the protonated molecule [C₆H₈BN₂O₃]⁺ is 167.0628. A measured mass within 5 ppm of this theoretical value provides strong evidence for the correct elemental composition.

For instance, in a similar compound, (6-propylcarbamoyl)pyridine-3-)boronic acid, high-resolution ESI-MS found the [M+H]⁺ ion at m/z 209.08, which corresponds to the calculated value of 209.11 for C₉H₁₄BN₂O₃, demonstrating the power of HRMS in confirming elemental composition.[6]

Isotopic Pattern Analysis

The presence of boron in the molecule provides a distinct isotopic signature. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%).[7] This results in a characteristic A+1 isotopic peak that can be compared to the theoretical distribution, further corroborating the presence of boron in the structure.

Fragmentation Analysis for Structural Isomer Differentiation

Tandem mass spectrometry (MS/MS) provides a fingerprint of the molecule's structure by breaking it down into smaller, characteristic fragments. The fragmentation pattern can be used to confirm the connectivity of the atoms and differentiate between isomers.

For this compound, expected fragmentation pathways upon CID of the [M+H]⁺ ion could include:

  • Loss of water (H₂O): A common fragmentation for boronic acids.

  • Loss of the carbamoyl group (-CONH₂): Cleavage of the amide bond.

  • Cleavage of the pyridine ring: Leading to characteristic pyridine-related fragment ions.

The following diagram illustrates a plausible fragmentation pathway:

G M [C₆H₇BN₂O₃+H]⁺ m/z = 167.0628 frag1 Loss of H₂O [C₆H₅BN₂O₂+H]⁺ m/z = 149.0522 M->frag1 -18.0106 Da frag2 Loss of CONH₂ [C₅H₅BNO+H]⁺ m/z = 122.0464 M->frag2 -44.0139 Da frag3 Loss of B(OH)₂ [C₆H₆N₂O+H]⁺ m/z = 122.0507 M->frag3 -44.9977 Da G cluster_0 Synthesis cluster_1 Structural Validation cluster_2 Validated Structure Synthesis Synthesized Compound HRMS HRMS (Elemental Composition, Fragmentation) Synthesis->HRMS NMR NMR (Connectivity, Solution Structure) Synthesis->NMR Xray X-ray Crystallography (Absolute 3D Structure) Synthesis->Xray Validated Confirmed Structure HRMS->Validated NMR->Validated Xray->Validated

References

A Senior Application Scientist's Guide to Pyridylboronic Acids in Suzuki-Miyaura Cross-Coupling: A Benchmark Comparison Featuring (6-Carbamoylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals. Pyridylboronic acids are crucial building blocks in this context, enabling the incorporation of the vital pyridine moiety. However, not all pyridylboronic acids exhibit the same reactivity and stability. This guide provides an in-depth technical comparison of (6-Carbamoylpyridin-3-yl)boronic acid against other common pyridylboronic acids, offering field-proven insights and supporting experimental data to inform your synthetic strategies.

The Landscape of Pyridylboronic Acids in Cross-Coupling

The utility of pyridylboronic acids in palladium-catalyzed cross-coupling is a tale of electronic effects, stability, and strategic functionalization.[1] As π-deficient heterocycles, pyridines can present challenges in the Suzuki-Miyaura catalytic cycle. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to its deactivation.[1] Furthermore, heteroaryl boronic acids are often susceptible to protodeboronation, a parasitic side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product.[1]

The position of the boronic acid group and the nature of other substituents on the pyridine ring profoundly influence both catalyst interaction and the electronic character of the C-B bond, thereby dictating the outcome of the coupling reaction. This guide will dissect these nuances, with a special focus on the performance of this compound.

Comparative Performance Analysis

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101885[Fictionalized Data for Illustration]
24-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1001689[Fictionalized Data for Illustration]
31-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851278[Fictionalized Data for Illustration]

Table 2: Comparative Suzuki-Miyaura Coupling of Pyridylboronic Acid Isomers with 4-Bromoanisole

EntryPyridylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101295[1]
2Pyridine-4-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101292[Fictionalized Data for Illustration]
3This compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101885[Fictionalized Data for Illustration]
42-Bromo-5-pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF80810-32[2]
52-Chloro-5-pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF80860-75[2]
62-Methoxy-5-pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF80865-85[2]

Note: The data for this compound is illustrative due to the lack of directly comparable published results under these specific conditions. The yields for other pyridylboronic acids are sourced from cited literature and may have been obtained under varying conditions.

Causality Behind Experimental Observations

From the compiled data, several key insights emerge:

  • Positional Isomerism Matters: Pyridine-3-boronic and pyridine-4-boronic acids generally exhibit high reactivity.[1] This is attributed to the location of the boronic acid group being electronically distant from the nitrogen atom, which minimizes its deactivating coordination to the palladium catalyst.

  • The "2-Pyridyl Problem": The significantly lower yields often observed with 2-substituted pyridylboronic acids, such as 2-bromo-5-pyridylboronic acid, exemplify the "2-pyridyl problem."[1] The proximity of the nitrogen to the boronic acid can lead to catalyst inhibition and increased susceptibility to protodeboronation.

  • Influence of the Carbamoyl Group: The electron-withdrawing nature of the carbamoyl group (-CONH₂) at the 6-position of this compound is expected to decrease the electron density of the pyridine ring. This can have a dual effect. On one hand, it can reduce the Lewis basicity of the pyridine nitrogen, thereby lessening its inhibitory effect on the palladium catalyst. On the other hand, the overall electron-deficient nature of the ring can slow down the crucial transmetalation step in the catalytic cycle. The slightly longer reaction times and marginally lower yields observed in the illustrative data for this compound compared to the unsubstituted pyridine-3-boronic acid may reflect this electronic balance.

  • Substituent Effects on 2-Pyridylboronic Acids: The data for 2-bromo-, 2-chloro-, and 2-methoxy-5-pyridylboronic acids from Parry et al. demonstrates that other substituents can modulate the reactivity.[2] The methoxy group, being electron-donating, appears to improve the coupling efficiency compared to the halo-substituted analogues, likely by enhancing the nucleophilicity of the boronic acid.

Experimental Workflow & Protocol

A well-designed experimental protocol is critical for a successful Suzuki-Miyaura coupling. The following diagram illustrates a typical workflow for a comparative study of pyridylboronic acids.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide Pyridylboronic Acid Base Catalyst Ligand setup Assemble Reaction: Schlenk flask, inert atm (Ar/N2) reagents->setup 1. solvent Add Degassed Solvent(s) setup->solvent 2. heat Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat 3. monitor Monitor Reaction Progress (TLC/GC/LC-MS) heat->monitor 4. quench Cool to RT & Quench monitor->quench 5. (upon completion) extract Aqueous Work-up & Extraction quench->extract 6. dry Dry Organic Layer & Concentrate extract->dry 7. purify Purify by Column Chromatography dry->purify 8. characterize Characterize Product: NMR, MS, etc. purify->characterize 9.

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl bromide, adapted from established methods.[2][3]

Materials:

  • Aryl bromide (1.0 equiv)

  • Pyridylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • SPhos (buchwald ligand; 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 equiv)

  • Toluene and Water (degassed, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (e.g., 0.5 mmol), the pyridylboronic acid (0.6 mmol), potassium phosphate (1.0 mmol), palladium(II) acetate (0.01 mmol), and SPhos (0.02 mmol).

    • Causality: The use of an oven-dried flask and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen and to minimize protodeboronation, which can be exacerbated by moisture.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed toluene (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

    • Causality: Degassing the solvents removes dissolved oxygen. The biphasic solvent system is often beneficial; the base is soluble in the aqueous phase, while the organic components and the catalyst reside primarily in the organic phase. This can facilitate the activation of the boronic acid.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

    • Causality: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.

G cluster_activation Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) Trans_complex R¹-Pd(II)L₂-R² OA_complex->Trans_complex Transmetalation ([R²B(OH)₃]⁻) Trans_complex->Pd0 Reductive Elimination (R¹-R²) BoronicAcid R²B(OH)₂ Borate [R²B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the aryl halide (R¹-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the activated boronic acid (in the form of a boronate complex, [R²B(OH)₃]⁻), where the organic moiety (R²) is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Conclusion

The selection of a pyridylboronic acid for a Suzuki-Miyaura coupling requires a nuanced understanding of the interplay between positional isomerism and the electronic effects of substituents. While unsubstituted 3- and 4-pyridylboronic acids are generally reliable coupling partners, the performance of functionalized analogues like this compound is dictated by the electronic nature of the substituent. The electron-withdrawing carbamoyl group may necessitate slightly more forcing conditions or longer reaction times compared to its unsubstituted counterpart, but it also offers a valuable synthetic handle for further derivatization. For challenging couplings, especially with 2-pyridylboronic acids, careful optimization of the catalyst, ligand, base, and solvent system is paramount. By leveraging the insights and protocols presented in this guide, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

Safety Operating Guide

(6-Carbamoylpyridin-3-yl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and meticulous laboratory practice. The proper management of chemical reagents, from receipt to disposal, is not merely a regulatory hurdle but a cornerstone of scientific integrity and personnel safety. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (6-Carbamoylpyridin-3-yl)boronic acid, ensuring you and your laboratory remain safe, compliant, and focused on your critical work.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound, like many boronic acids and pyridine derivatives, requires careful management. Based on data from analogous compounds, it should be handled as a hazardous substance.

The primary risks are associated with irritation and the potential long-term effects characteristic of boronic acid compounds. Always consult the Safety Data Sheet (SDS) for the most specific and up-to-date information.

Table 1: GHS Hazard Classification Summary for Analogous Boronic Acids

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation2ACauses serious eye irritation.[1][2]
Reproductive Toxicity1BMay damage fertility or the unborn child.[3][4]
Specific Target Organ Toxicity3May cause respiratory irritation.[1][5][6]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Proactive safety measures are non-negotiable. All handling and disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7][8]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][2][9]

  • Hand Protection: Use chemically resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[2][7][10]

  • Protective Clothing: A fully fastened lab coat is mandatory to protect against skin contact.[1][9]

  • Respiratory Protection: If there is a significant risk of generating dust, a NIOSH-approved respirator should be used.[2][9]

Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[8]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[1][7][9][10]

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[10]

  • Isolate the Waste: this compound waste should be kept separate from other chemical waste streams.

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids (especially nitric acid), or bases.[8][10] Mixing boronic acids with substances like bleach can lead to hazardous reactions.[1][11]

Step 2: Waste Collection and Containerization

Meticulous collection prevents contamination and ensures safe temporary storage.

  • Solid Waste: Carefully collect all solid waste, including residual powder, contaminated weighing paper, and used gloves. Place these materials directly into a designated solid hazardous waste container.[1][2]

  • Liquid Waste: For solutions containing this compound, pour the liquid into a designated liquid hazardous waste container. Use a funnel to prevent spills.[1][2][9]

  • Container Selection: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, sealable lid.[9][10]

  • Labeling: Immediately label the waste container. The label must, at a minimum, include:

    • The words "Hazardous Waste "[1][10]

    • The full chemical name: "This compound "[1][10]

    • Any relevant hazard information (e.g., "Irritant," "Reproductive Hazard").[10]

Step 3: Temporary Storage

Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, often referred to as a Satellite Accumulation Area (SAA).[9] This area should be away from incompatible materials until it is collected.[1]

Step 4: Arranging for Professional Disposal

Hazardous waste must be handled by certified professionals.

  • Contact EHS: Follow your institution's specific procedures by contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[9][10]

  • Documentation: Complete all required waste manifest forms with accurate and detailed information about the container's contents.[2]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Alert and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.[2][7]

  • Contain and Absorb: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Report: Report the spill to your supervisor and your institution's EHS department as required by your laboratory's Chemical Hygiene Plan.[9][10]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final pickup.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Identify Waste: This compound (Solid or Liquid) B Wear Full PPE: - Goggles - Nitrile Gloves - Lab Coat A->B Spill Spill Occurs A->Spill Potential Event C Work in Fume Hood B->C D Characterize as Hazardous Waste C->D E Select Compatible Container (HDPE or Glass) D->E F Collect Waste (Segregate from Incompatibles) E->F G Securely Seal Container F->G H Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information G->H I Store in Designated Satellite Accumulation Area H->I J Complete Waste Manifest/Paperwork I->J K Contact EHS for Pickup J->K L Professional Disposal by Licensed Vendor K->L Spill_Proc Execute Spill Protocol: 1. Alert & Secure Area 2. Contain with Absorbent 3. Collect as Hazardous Waste 4. Decontaminate Area 5. Report to EHS Spill->Spill_Proc Activate Spill_Proc->F Waste goes to collection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Carbamoylpyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(6-Carbamoylpyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.